AM-6538
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKUWQMQUYUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AM-6538
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-6538 is a potent, high-affinity, and selective antagonist of the cannabinoid receptor 1 (CB1).[1] Structurally analogous to rimonabant, this compound distinguishes itself through its pseudo-irreversible and long-acting in vivo properties.[1][2] This characteristic has made it a valuable tool for probing the endocannabinoid system, particularly in studies requiring sustained CB1 receptor blockade to delineate the relative efficacies of cannabinoid agonists.[1] Furthermore, its ability to form a stable complex with the CB1 receptor has been instrumental in the elucidation of the receptor's crystal structure.[3][4][5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding and functional characteristics, and outlining the key experimental protocols used for its characterization.
Core Mechanism of Action: CB1 Receptor Antagonism
This compound functions as a competitive antagonist at the CB1 receptor.[1] Its primary mechanism involves binding to the orthosteric site of the receptor, thereby preventing the binding and subsequent signaling of endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists (e.g., Δ⁹-tetrahydrocannabinol).
Binding Affinity
This compound exhibits high affinity for the human CB1 receptor. Radioligand binding assays have demonstrated its potent interaction with the receptor.
| Parameter | Value (nM) | Assay Type | Reference |
| Ki | 3.4 ± 1.0 | [³H]-CP55,940 Competition Binding | (Hua et al., 2016) |
Functional Antagonism
This compound effectively antagonizes agonist-induced signaling through the CB1 receptor across multiple downstream pathways. This has been demonstrated in various in vitro functional assays, including cAMP inhibition, β-arrestin recruitment, and GTPγS binding.[1]
This compound competitively inhibits the ability of CB1 agonists to suppress forskolin-stimulated cAMP accumulation. The antagonist potency of this compound has been quantified using Schild analysis, yielding pA2 values against several cannabinoid agonists.
| Agonist | pA2 Value | 95% Confidence Interval | Reference |
| CP55,940 | 9.0 | 8.6 - 9.2 | (Laprairie et al., 2019) |
| Δ⁹-THC | 9.4 | 9.1 - 9.9 | (Laprairie et al., 2019) |
| JWH-018 | 8.1 | 5.8 - 11 | (Laprairie et al., 2019) |
Signaling Pathways and Experimental Workflows
The characterization of this compound's mechanism of action involves several key signaling pathways and experimental workflows.
CB1 Receptor Signaling Cascade
This compound blocks the canonical Gαi/o-coupled signaling pathway of the CB1 receptor, as well as the β-arrestin-mediated pathway.
Caption: this compound blocks agonist-induced CB1 receptor signaling.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically follows a workflow that includes binding affinity determination followed by functional antagonism assessment in various signaling pathways.
Caption: Workflow for the in vitro characterization of this compound.
In Vivo Pharmacology
In vivo studies in animal models have confirmed the long-lasting antagonist effects of this compound.
Antinociception Studies in Mice
Pretreatment with this compound produces a dose-dependent rightward and downward shift in the dose-response curves of cannabinoid agonists in the warm-water tail-withdrawal assay. This indicates a non-competitive or pseudo-irreversible antagonism. The antagonist effects of a single dose of this compound can persist for up to 7 days.[1]
| Agonist | This compound Dose (mg/kg) | Effect on Agonist ED50 | Reference |
| AM4054 | 0.3 | Rightward shift | (Paronis et al., 2018) |
| AM4054 | 3.0 | Rightward and downward shift | (Paronis et al., 2018) |
| AM4054 | 10.0 | Pronounced downward shift | (Paronis et al., 2018) |
| WIN 55,212-2 | 0.3 | Rightward shift | (Paronis et al., 2018) |
| WIN 55,212-2 | 3.0 | Rightward and downward shift | (Paronis et al., 2018) |
| Δ⁹-THC | 0.1 - 3.0 | Rightward and downward shift | (Paronis et al., 2018) |
Drug Discrimination Studies in Squirrel Monkeys
In squirrel monkeys trained to discriminate a CB1 agonist from vehicle, this compound also demonstrates potent and long-lasting antagonism. A single dose can block the discriminative stimulus effects of the agonist for over a week.[1]
Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
-
Materials: Membranes from cells expressing the human CB1 receptor, [³H]-CP55,940 (radioligand), unlabeled this compound, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4), glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate a fixed concentration of [³H]-CP55,940 with varying concentrations of unlabeled this compound and cell membranes.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
-
Objective: To determine the antagonist potency (pA2) of this compound against CB1 agonist-induced inhibition of cAMP production.
-
Materials: Cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells), forskolin (B1673556), a CB1 agonist (e.g., CP55,940), this compound, a cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure:
-
Pre-incubate cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of forskolin and varying concentrations of the CB1 agonist.
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit.
-
Construct agonist dose-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value.
-
β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to antagonize agonist-induced β-arrestin recruitment to the CB1 receptor.
-
Materials: Cells co-expressing the human CB1 receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay), a CB1 agonist, this compound.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Add a fixed concentration of the CB1 agonist to induce β-arrestin recruitment.
-
Incubate for a specified time (e.g., 60-90 minutes).
-
Measure the reporter signal (e.g., chemiluminescence or fluorescence) according to the assay kit manufacturer's instructions.
-
Construct antagonist dose-response curves to determine the potency of this compound.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the ability of this compound to antagonize agonist-stimulated [³⁵S]GTPγS binding to G proteins coupled to the CB1 receptor.
-
Materials: Membranes from cells expressing the human CB1 receptor, [³⁵S]GTPγS, GDP, a CB1 agonist, this compound, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound or vehicle in the presence of GDP.
-
Add a fixed concentration of the CB1 agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a specified time (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the inhibitory potency of this compound from the concentration-response curves.
-
In Vivo Warm-Water Tail-Withdrawal Assay (Mice)
-
Objective: To assess the in vivo antagonist effect of this compound on cannabinoid-induced antinociception.
-
Animals: Male mice (e.g., CD-1).
-
Procedure:
-
Administer this compound or vehicle via a suitable route (e.g., intraperitoneal).
-
After a predetermined pretreatment time (e.g., 1 hour), administer a cannabinoid agonist.
-
Measure the latency of the mouse to withdraw its tail from a warm water bath (e.g., 52°C).
-
A cut-off time is used to prevent tissue damage.
-
Construct agonist dose-response curves in the presence and absence of this compound.
-
Conclusion
This compound is a well-characterized, high-affinity, pseudo-irreversible antagonist of the CB1 receptor. Its long duration of action in vivo makes it a particularly useful pharmacological tool for studying the endocannabinoid system. The comprehensive data on its binding and functional antagonism, particularly in cAMP inhibition assays, provide a solid foundation for its use in research. While quantitative data on its antagonism in β-arrestin and GTPγS binding assays are less defined in the public domain, its competitive and wash-resistant nature in these pathways is established. The detailed experimental protocols provided herein offer a guide for researchers and drug development professionals seeking to utilize this compound in their studies.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal Structure of the Human Cannabinoid Receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Cannabinoid receptor structure revealed | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
AM-6538: A Technical Guide to a High-Affinity, Pseudo-irreversible Cannabinoid CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), distinguished by its high affinity and pseudo-irreversible binding characteristics.[1] This long-acting antagonist has emerged as a valuable pharmacological tool for investigating the endocannabinoid system and holds significance in the development of therapeutics targeting the CB1 receptor. Its unique properties have also been instrumental in the structural elucidation of the human CB1 receptor, providing unprecedented insights into its function and ligand interactions. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a synthetic, small organic molecule. Its chemical identity is formally described by its IUPAC name, molecular formula, and SMILES string, which are essential for its unambiguous identification and representation in chemical databases and modeling software.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-[4-[1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)pyrazol-5-yl]phenyl]but-3-ynyl nitrate (B79036) | [2] |
| Molecular Formula | C₂₆H₂₅Cl₂N₅O₄ | [2] |
| Canonical SMILES | CC1=C(C(=NN(C1=C2C=CC(=CC=2)C#CCCON(=O)=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NNC4CCCC4) | [3] |
| Molecular Weight | 542.4 g/mol | [2] |
Pharmacological Properties
This compound is characterized by its potent and durable antagonism of the CB1 receptor. Its pharmacological profile has been extensively studied in a variety of in vitro and in vivo models.
Mechanism of Action
This compound functions as a competitive antagonist at the CB1 receptor.[4] However, it exhibits pseudo-irreversible binding, meaning it dissociates from the receptor at a very slow rate.[1] This "wash-resistant" binding is a key feature that distinguishes it from other CB1 antagonists like rimonabant.[5] This prolonged receptor occupancy leads to a long-lasting blockade of agonist-induced CB1 receptor activation. The nitrate group on the butynyl side chain is thought to play a crucial role in its tight and near-irreversible binding.[6]
Binding Affinity and Selectivity
This compound displays high affinity for the human CB1 receptor, with reported Ki values in the low nanomolar range. This high affinity contributes to its potency as an antagonist. While primarily characterized as a CB1 antagonist, its selectivity profile against the CB2 receptor is also a critical parameter for its use as a specific pharmacological tool.
Table 2: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Kᵢ (nM) | Species | Reference |
| Human CB1 | [³H]-CP55,940 | 3.4 ± 1.0 | Human | [4] |
| Human CB1 (crystallized construct) | [³H]-CP55,940 | 5.1 ± 0.9 | Human | [4] |
Information on the specific Ki value for the CB2 receptor to definitively quantify selectivity is not consistently reported across sources. However, studies on related compounds and the general focus on this compound as a CB1-selective tool suggest a significantly lower affinity for the CB2 receptor.
In Vivo Effects
The long-acting nature of this compound has been demonstrated in animal models. A single administration of this compound can antagonize the effects of cannabinoid agonists for several days.[7] For instance, it has been shown to block the antinociceptive and other behavioral effects of agonists like THC and WIN 55,212 in mice for up to 7 days.[1] This prolonged duration of action makes it a valuable tool for studying the chronic effects of CB1 receptor blockade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.
Objective: To measure the competitive displacement of a radiolabeled CB1 receptor agonist by this compound.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., HEK-293 or CHO cells)
-
[³H]-CP55,940 (radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled CB1 agonist like WIN 55,212-2)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the CB1 receptor membranes, [³H]-CP55,940 (at a concentration near its Kd), and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay assesses the ability of this compound to antagonize the inhibitory effect of a CB1 agonist on adenylyl cyclase activity.
Objective: To measure the reversal of agonist-induced inhibition of forskolin-stimulated cAMP production by this compound.
Materials:
-
Cells expressing the human CB1 receptor (e.g., CHO or HEK-293 cells)
-
CB1 receptor agonist (e.g., CP55,940)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE, or EIA)
Procedure:
-
Seed the CB1-expressing cells in a suitable multi-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Add a fixed concentration of the CB1 agonist to the wells.
-
Stimulate the cells with forskolin to induce cAMP production. A phosphodiesterase inhibitor is typically included to prevent cAMP degradation.
-
Incubate for the time specified by the cAMP detection kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP levels against the concentration of this compound to determine its ability to block the agonist's effect.
In Vivo Mouse Catalepsy Bar Test
This behavioral assay is used to assess the ability of this compound to block the cataleptic effects of CB1 receptor agonists in mice.
Objective: To measure the duration of immobility induced by a CB1 agonist in the presence and absence of this compound.
Materials:
-
Male mice (e.g., C57BL/6)
-
CB1 receptor agonist known to induce catalepsy (e.g., CP55,940 or THC)
-
This compound
-
Vehicle control
-
A horizontal bar (approximately 0.5 cm in diameter) raised about 4 cm from a surface.
Procedure:
-
Administer this compound or vehicle to the mice at a specified time before the agonist challenge.
-
At the time of the test, administer the CB1 agonist.
-
At various time points after agonist administration, gently place the mouse's forepaws on the horizontal bar.
-
Measure the time the mouse remains immobile in this position (catalepsy). A cut-off time (e.g., 60 seconds) is typically used.
-
Compare the duration of catalepsy between the vehicle-pretreated and this compound-pretreated groups to determine the antagonistic effect of this compound.
Signaling Pathways and Workflows
CB1 Receptor Antagonist Signaling Pathway
This compound, as a CB1 receptor antagonist, blocks the canonical signaling pathway initiated by the binding of an agonist. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels. This compound prevents these downstream effects.
Caption: CB1 Receptor Antagonist Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of cannabinoid pharmacology. Its high affinity, pseudo-irreversible antagonism, and long-lasting in vivo effects make it particularly useful for probing the physiological and pathological roles of the CB1 receptor. The detailed experimental protocols and an understanding of its interaction with the CB1 signaling pathway, as outlined in this guide, provide a solid foundation for its effective application in both basic and translational research. The continued use of this compound and similar compounds will undoubtedly contribute to a deeper understanding of the endocannabinoid system and the development of novel therapeutics.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
AM-6538: A Comprehensive Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of AM-6538, a potent and pseudo-irreversible antagonist of the cannabinoid receptor 1 (CB1). This document details the chemical synthesis, including a step-by-step experimental protocol, and outlines the purification methods employed to achieve high-purity this compound for research and development purposes. Additionally, this guide presents the relevant biological context of this compound by illustrating the CB1 receptor signaling pathway it modulates.
Introduction
This compound is a synthetic pyrazole (B372694) derivative that acts as a high-affinity antagonist for the CB1 receptor.[1][2] Its "pseudo-irreversible" binding characteristics make it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent.[3] The synthesis of this compound is achieved through a strategic modification of its precursor, AM251, a well-known rimonabant (B1662492) analog.[1] This guide provides the necessary details for the laboratory-scale synthesis and purification of this important pharmacological tool.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from the commercially available precursor, N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251). The core of the synthesis involves a Sonogashira coupling reaction to introduce the characteristic butynyl nitrate (B79036) side chain.
Synthetic Scheme
The overall synthetic pathway for this compound is depicted below. The first step involves the synthesis of the key but-3-yn-1-yl nitrate intermediate. This is followed by a palladium-copper catalyzed Sonogashira coupling with AM251 to yield the final product, this compound.
References
AM-6538: A Technical Guide to its High-Affinity Binding at the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional characterization of AM-6538, a potent and irreversible antagonist for the cannabinoid 1 (CB1) receptor. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this critical research compound.
Core Data Presentation: Binding Affinity and Functional Activity
This compound is distinguished by its high affinity for the human CB1 receptor and its characteristic as a "wash-resistant" or irreversible antagonist.[1][2] This property makes it a valuable tool for studies requiring long-lasting blockade of CB1 receptor activity.[1] The binding affinity and functional potency of this compound have been quantified through various in vitro assays.
| Parameter | Value | Assay Type | Receptor Source | Reference |
| Binding Affinity (Ki) | ~3.4 - 5.1 nM | Radioligand Competition Assay ([³H]-CP55,940) | Human CB1 Receptors expressed in HEK293 or CHO cells | [3] |
| Functional Activity | Competitive Antagonist / Inverse Agonist | Forskolin-stimulated cAMP accumulation assay | Human CB1 Receptors expressed in CHO cells | [3] |
| G Protein Coupling | Antagonizes agonist-induced [³⁵S]GTPγS binding | [³⁵S]GTPγS Binding Assay | Membranes from cells expressing CB1 receptors | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding and functional activity of this compound at the CB1 receptor.
Radioligand Competition Binding Assay for Ki Determination
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand ([³H]-CP55,940) from the CB1 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]-CP55,940
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration of a non-labeled, high-affinity CB1 ligand (e.g., unlabeled CP55,940 or WIN55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human CB1 receptor.
-
Harvest cells and homogenize in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand ([³H]-CP55,940), typically at its Kd concentration.
-
Add increasing concentrations of the test compound (this compound).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Add a fixed amount of membrane protein (e.g., 10-20 µ g/well ).
-
Bring the final volume in each well to 200 µL with assay buffer.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the CB1 receptor. As an antagonist, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Radioligand: [³⁵S]GTPγS
-
CB1 Agonist: e.g., CP55,940 or WIN55,212-2
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
GDP (Guanosine Diphosphate): To maintain a basal state of G protein activity.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10-30 µM).[4]
-
Add the test compound (this compound) at various concentrations.
-
Add a fixed concentration of the CB1 agonist (e.g., at its EC₈₀ concentration).
-
Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction and filter as described in the radioligand binding assay.
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity as previously described.
-
Subtract the non-specific binding from all readings.
-
Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Forskolin-Stimulated cAMP Accumulation Assay for Inverse Agonism
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of the Gi/o-coupled CB1 receptor. Inverse agonists will decrease the basal or forskolin-stimulated levels of cAMP.
Materials:
-
Cells: Whole cells (e.g., CHO or HEK293) stably expressing the human CB1 receptor.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound
-
PDE (Phosphodiesterase) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Assay Buffer/Medium: Serum-free cell culture medium or a suitable buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Multi-well plates (typically white, opaque for luminescence/fluorescence assays).
Procedure:
-
Cell Culture and Seeding:
-
Culture cells expressing the CB1 receptor.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.[5]
-
Add the test compound (this compound) at various concentrations and incubate for a further 15-30 minutes.
-
Stimulate the cells with forskolin (final concentration typically 1-10 µM) to induce cAMP production and incubate for 15-30 minutes.[5]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Emax values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. benchchem.com [benchchem.com]
AM-6538: A Technical Guide to its Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent, high-affinity, and pseudo-irreversible antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Its unique pharmacological properties, including its long duration of action in vivo, have made it a valuable tool for studying the endocannabinoid system and a lead compound in the development of novel therapeutics.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in their understanding and application of this compound.
Core Data Presentation: Receptor Binding and Functional Activity
The selectivity of a pharmacological agent is a critical determinant of its therapeutic potential and side-effect profile. While comprehensive screening data for this compound against a wide panel of receptors is not publicly available, its primary activity at the cannabinoid receptors has been characterized.
Cannabinoid Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the binding affinity constant (Ki).
While direct, side-by-side Ki values for this compound at both CB1 and CB2 receptors are not readily found in the published literature, information on structurally related compounds provides a strong indication of its likely selectivity. For instance, SR141716A (Rimonabant), a well-characterized CB1 antagonist and a structural analog of this compound, exhibits high selectivity for the CB1 receptor.[4]
| Compound | Receptor | Ki (nM) | Selectivity (CB2/CB1) | Reference |
| SR141716A | CB1 | 2 | >500-fold | [4] |
| CB2 | >1000 | [4] |
Given that this compound was designed as a high-affinity CB1 antagonist, it is highly probable that it maintains or exceeds the selectivity profile of its predecessors.[1] One study on a series of related compounds showed that a derivative of this compound (compound 14 ) had a Ki of 11 nM for CB1 and 306 nM for CB2, resulting in a 28-fold selectivity for the CB1 receptor.
Functional Antagonism
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gi/o-coupled receptors like CB1, a common method is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are assessed by their ability to block the effects of a known agonist.
This compound has been extensively characterized as a potent and pseudo-irreversible antagonist of the CB1 receptor.[1] This means that it binds to the receptor in a manner that is not easily reversed by washing, leading to a prolonged duration of action.[1] In functional assays, pre-treatment with this compound effectively blocks the agonist-induced inhibition of cAMP production.[1]
Experimental Protocols
Radioligand Displacement Assay for Cannabinoid Receptors
This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound at CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
[3H]CP55,940 (radioligand).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM unlabeled CP55,940).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]CP55,940.
-
Incubations are typically carried out at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for CB1 Receptor Antagonism
This protocol describes a method to assess the functional antagonist activity of a compound at the CB1 receptor.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Test compound (e.g., this compound).
-
CB1 receptor agonist (e.g., CP55,940).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Plate the CB1-expressing cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or vehicle.
-
Stimulate the cells with a fixed concentration of a CB1 agonist (e.g., EC80 concentration of CP55,940) in the presence of forskolin.
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist's ability to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC50 of the antagonist.
Visualizations
Signaling Pathway of CB1 Receptor Activation and Antagonism
Experimental Workflow for Radioligand Binding Assay
Off-Target Selectivity Profile
A comprehensive assessment of a compound's selectivity involves screening against a broad panel of off-target receptors, ion channels, and enzymes. Such screens are typically performed by contract research organizations (CROs) like Eurofins or CEREP. At present, public domain data from such a broad selectivity panel for this compound is not available.
The lack of this information represents a significant data gap. While this compound's high affinity and selectivity for the CB1 receptor are well-established, its potential interactions with other targets remain to be fully elucidated. Researchers should exercise caution when interpreting results from in vivo studies, as off-target effects cannot be entirely ruled out without comprehensive screening data.
Conclusion
This compound is a powerful tool for probing the function of the CB1 receptor, characterized by its high affinity and pseudo-irreversible antagonism. While quantitative data strongly suggests a high degree of selectivity for the CB1 receptor over the CB2 receptor, a comprehensive off-target selectivity profile remains to be published. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate a deeper understanding of how the selectivity of this compound is determined and to aid in the design of future experiments. Further research, including broad off-target screening, will be essential to fully delineate the pharmacological profile of this important compound.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AM-6538: A Technical Guide to a Pseudo-irreversible CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent and long-acting antagonist of the cannabinoid receptor 1 (CB1).[1][2][3][4] Structurally, it is an analog of rimonabant, a first-generation CB1 inverse agonist.[1] What distinguishes this compound is its unique kinetic profile, characterized as "pseudo-irreversible" or "wash-resistant".[1][4] This property stems from its ability to form a tight, but non-covalent, bond with the CB1 receptor, leading to a prolonged duration of action both in vitro and in vivo.[1][5] This makes this compound an invaluable pharmacological tool for studying the endocannabinoid system, particularly for investigating agonist efficacy and the physiological consequences of sustained CB1 receptor blockade.[1][4] Its unique binding properties were also instrumental in stabilizing the CB1 receptor for the determination of its crystal structure.[2][3][6]
The term "pseudo-irreversible" describes a mode of antagonism where the antagonist binds to the receptor with such high affinity and slow dissociation that it effectively inactivates the receptor for an extended period, similar to an irreversible antagonist.[1][7][8] However, unlike true irreversible antagonists, this binding does not involve the formation of a permanent covalent bond.[5][8][9] The prolonged effect of this compound is therefore attributed to its very slow dissociation rate from the CB1 receptor, rather than covalent modification.[5] This technical guide provides a comprehensive overview of the mechanism, quantitative pharmacology, and experimental protocols related to this compound.
Mechanism of Action: Pseudo-irreversible Antagonism
This compound acts as a competitive antagonist at the CB1 receptor.[2] In functional assays, it competitively inhibits the signaling of various CB1 agonists, including CP-55,940, THC, and JWH-018.[1][2] However, its binding is distinguished by being highly resistant to washout procedures in vitro.[1][4] Pre-incubation of cell membranes expressing CB1 receptors with this compound results in a sustained blockade that is not easily reversed by washing the preparation.[1] This suggests the formation of a tight, long-residence-time interaction with the receptor.
While the molecule was designed with a nitrate (B79036) "warhead" to potentially act as an electrophile for covalent bonding, crystallographic and mass spectrometry analyses have shown that no covalent bond is formed with CB1 receptor residues.[5] Instead, the pseudo-irreversible binding is likely mediated by strong hydrogen bond and π–π interactions within the receptor's binding pocket, possibly involving residues such as Tyr275 and Trp279.[5] This tight, non-covalent binding effectively sequesters the receptor in an inactive state for a prolonged duration. In vivo, this translates to a long-lasting antagonism that persists for several days after a single administration.[1][2][3][4][6] The eventual decline of its effect is attributed to the natural turnover and synthesis of new receptor proteins and the drug's metabolism and excretion, rather than dissociation from the receptor.[2]
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with the CB1 receptor.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Assay Type | Agonist Challenged | System | Value | Reference |
| Radioligand Binding (Ki) | - | hCB1R | 5.1 ± 0.9 nM | [5] |
| cAMP Inhibition (pA2) | CP-55,940 | hCB1R | 8.87 | [2] |
| cAMP Inhibition (pA2) | THC | hCB1R | 8.78 | [2] |
| β-arrestin 2 Recruitment (pA2) | CP-55,940 | hCB1R | 8.94 | [2] |
| β-arrestin 2 Recruitment (pA2) | THC | hCB1R | 8.73 | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Table 2: In Vivo Antagonist Effects of this compound Pretreatment in Mice
| Agonist | Behavioral Assay | This compound Pretreatment Dose | Effect on Agonist ED50 | Duration of Antagonism | Reference |
| AM4054 | Tail-withdrawal | 0.3 mg/kg | Increased ED50 to 0.56 mg/kg | - | [1] |
| AM4054 | Tail-withdrawal | 3.0 mg/kg | Increased ED50 to 2.47 mg/kg | - | [1] |
| AM4054 | Tail-withdrawal | 10.0 mg/kg | Flattened dose-response curve | Up to 7 days | [1][4] |
| WIN 55,212 | Tail-withdrawal | 0.3 mg/kg | Increased ED50 to 4.0 mg/kg | - | [1] |
| WIN 55,212 | Tail-withdrawal | 3.0 mg/kg | Emax reduced to 71% | - | [1] |
| THC | Tail-withdrawal | 0.3 - 10.0 mg/kg | Flattened dose-response curve | Up to 7 days | [1][4] |
| CP-55,940 | Not Specified | 10 mg/kg | Blocked agonist-mediated behaviors | Up to 5 days | [2][3][6] |
Note: ED50 is the dose of a drug that produces 50% of its maximal effect. A flattened dose-response curve indicates non-competitive (or pseudo-irreversible) antagonism.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Protocol 1: Radioligand Displacement Assay for Binding Affinity (Ki)
This assay determines the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation:
-
Culture CHO or HEK-293 cells stably expressing the human CB1 receptor.[10]
-
Harvest cells and resuspend in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[11]
-
Homogenize the cell suspension and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei.[11]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.[11][12]
-
-
Binding Assay:
-
On the day of the assay, thaw and dilute membranes in the binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CB1 agonist (e.g., [³H]CP-55,940), and varying concentrations of this compound.[10][11]
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled agonist (e.g., 10 µM WIN 55,212-2).[11]
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[11][12]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[11][12]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11][12]
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of this compound to antagonize the agonist-mediated inhibition of adenylyl cyclase.
-
Cell Culture:
-
Use cells stably expressing the Gαi/o-coupled human CB1 receptor (e.g., HEK-293 or CHO cells).[2]
-
Plate cells in 96-well plates and grow to near confluence.
-
-
Wash-Resistance Test (Optional):
-
To demonstrate pseudo-irreversible binding, pre-incubate a set of wells with a high concentration of this compound for 30-60 minutes.
-
Wash these wells multiple times with assay buffer before proceeding to the next step. Compare results to wells where this compound is co-administered with the agonist.[2]
-
-
Assay Procedure:
-
Incubate cells with various concentrations of this compound (or vehicle) for a set pretreatment time.
-
Add a fixed concentration of a CB1 agonist (e.g., CP-55,940) to the wells.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10]
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence of different concentrations of the antagonist (this compound).
-
Analyze the data using a competitive non-linear regression model to determine the pA2 value, which quantifies the antagonist's potency.[2] A rightward shift in the agonist curve with no reduction in the maximum response indicates competitive antagonism, while a reduced maximum response suggests non-competitive or pseudo-irreversible antagonism.[1]
-
Protocol 3: In Vivo Warm-Water Tail-Withdrawal Assay (Antinociception)
This assay assesses the antagonist effect of this compound on agonist-induced antinociception in mice.[1][4]
-
Animals: Use male mice (e.g., C57BL/6).[3]
-
Drug Administration:
-
Administer this compound (e.g., 0.1-10 mg/kg) or vehicle via intraperitoneal (IP) injection.[1][4]
-
Wait for a specified pretreatment time (e.g., 1 hour for acute effects, or test on subsequent days to measure duration).[1]
-
Administer a CB1 agonist (e.g., THC, AM4054) cumulatively to generate a dose-effect curve.[1]
-
-
Nociceptive Testing:
-
Immerse the distal portion of the mouse's tail (e.g., 5 cm) into a warm water bath maintained at a constant temperature (e.g., 52°C).
-
Measure the latency (in seconds) for the mouse to withdraw its tail. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Convert the tail-withdrawal latency into a percentage of maximum possible effect (%MPE).
-
-
Data Analysis:
-
Plot %MPE against the agonist dose for each this compound pretreatment group.
-
Compare the agonist ED50 values and maximal effects across the different pretreatment groups to quantify the level and type of antagonism.[1]
-
Visualizations
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins.[13][14][15] Activation of CB1 by an agonist leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP).[13][16] The dissociated Gβγ subunits can also directly modulate ion channels, typically inhibiting voltage-gated Ca²⁺ channels and activating inwardly rectifying K⁺ channels, which collectively suppresses neurotransmitter release.[13][15][17] Additionally, CB1 activation can stimulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade.[13][14]
Experimental Workflow: In Vivo Assessment of Antagonism Duration
This workflow illustrates the experimental design used to determine the long-lasting in vivo effects of this compound.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent cannabinoid receptor ligands – structural insight and selectivity challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Irreversible antagonist - Wikipedia [en.wikipedia.org]
- 10. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-6538: A Technical Guide to its Application in CB1 Receptor Crystallization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of AM-6538, a high-affinity antagonist, in the successful crystallization and structure determination of the human cannabinoid receptor 1 (CB1). The elucidation of the CB1 receptor structure in complex with this compound has been a landmark achievement, providing unprecedented insights into the molecular basis of cannabinoid signaling and offering a foundation for the rational design of novel therapeutics.
Introduction to this compound
This compound is a synthetic, high-affinity, and wash-resistant antagonist of the CB1 receptor.[1][2] It was specifically designed to stabilize the ligand-CB1 receptor complex, a crucial factor in overcoming the challenges associated with crystallizing this dynamic G protein-coupled receptor (GPCR).[1] A structural analog of the well-known rimonabant (B1662492), this compound's design incorporates strategic modifications to enhance its binding affinity and residence time, making it an ideal tool for structural biology.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and the CB1 receptor crystallization.
Table 1: Binding Affinity of this compound to the CB1 Receptor
| Ligand | Receptor Construct | Assay Type | Ki (nM) | Reference |
| This compound | Wild-type human CB1 | Radioligand competition assay ([3H]-CP55,940) | 3.4 ± 1.0 | [1] |
| This compound | Crystallized human CB1 construct | Radioligand competition assay ([3H]-CP55,940) | 5.1 ± 0.9 | [1] |
Table 2: Crystallographic Data for the CB1-AM6538 Complex
| Parameter | Value | Reference |
| PDB ID | 5TGZ | |
| Resolution | 2.80 Å | [4][5] |
| R-Value Work | 0.206 | |
| R-Value Free | 0.238 | |
| Space Group | P 21 21 21 |
Experimental Protocols
The successful crystallization of the CB1 receptor with this compound involved a series of meticulous experimental procedures.
Synthesis of this compound
The synthesis of this compound stemmed from strategic modifications of the rimonabant analog, AM251.[6] The process involves the functionalization of the iodo substituent at the para position of the 5-phenyl ring in AM251 with an acetylenic chain system.[6] This modification, particularly the introduction of an alkyne unit, was aimed at increasing the affinity for the CB1 receptor.[1][6]
CB1 Receptor Protein Engineering and Expression
To enhance the stability of the CB1 receptor for crystallization, several thermostabilizing mutations were rationally designed and introduced into the receptor's sequence.[7] The modified CB1 construct was then inserted into a pTT5 vector for expression in Human Embryonic Kidney (HEK) 293F cells.[7]
Protein Purification
Following expression, the engineered CB1 receptor was purified from the cell membranes. Standard protein purification techniques, likely involving affinity chromatography, were employed to isolate the receptor protein and ensure its homogeneity, a critical prerequisite for successful crystallization.
Lipidic Cubic Phase (LCP) Crystallization
The CB1-AM6538 complex was crystallized using the lipidic cubic phase (LCP) method.[1][8][9] This technique is particularly well-suited for membrane proteins as it provides a more native-like, lipidic environment. The purified receptor, in complex with this compound, was mixed with a lipid monoolein, which spontaneously forms the LCP. This mixture was then dispensed into crystallization plates and overlaid with a precipitant solution. Crystals of the CB1-AM6538 complex grew within this lipidic matrix.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the key workflows and pathways discussed in this guide.
Experimental Workflow for CB1 Structure Determination
References
- 1. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal Structure of the Human Cannabinoid Receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 5. Crystal Structure of the Human Cannabinoid Receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xn--4dbcyzi5a.com [xn--4dbcyzi5a.com]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AM-6538: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-6538 is a potent, long-acting, and pseudo-irreversible antagonist of the cannabinoid CB1 receptor.[1][2] Developed as a structural analog of rimonabant (B1662492), this compound has demonstrated high binding affinity and wash-resistant properties in vitro.[1] Its unique pharmacological profile, characterized by a prolonged duration of action in vivo, has established it as a valuable research tool for elucidating the role of the endocannabinoid system and for the structural determination of the human CB1 receptor.[1][3][4][5][6][7] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its chemical properties, mechanism of action, and key experimental findings.
Introduction: The Genesis of a High-Affinity Antagonist
The development of this compound stemmed from the strategic modification of rimonabant, a well-known CB1 receptor antagonist.[4] The goal was to create a ligand that could stabilize the CB1 receptor-ligand complex, thereby facilitating its crystallization and structural elucidation.[4][8] This was achieved by functionalizing the 5-phenyl ring of the rimonabant analog AM251 with a four-carbon acetylenic chain bearing a nitrate (B79036) group at the omega position.[3][4][9] This modification was designed to enhance affinity and introduce motifs that could favor a more stable interaction with the receptor.[4] The resulting compound, this compound, not only fulfilled its purpose in enabling the crystallization of the human CB1 receptor but also exhibited a unique pharmacological profile as a long-acting, pseudo-irreversible antagonist.[3][4][10][11]
Chemical Properties and Synthesis
This compound, with the chemical name 4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate, is a structural analog of rimonabant.[1] The synthesis of this compound involves the modification of the iodo substituent at the para position of the 5-phenyl ring in AM251 with an acetylenic chain.[4][9] The key structural feature responsible for its high affinity and stabilizing ability is the four-carbon acetylenic chain with a terminal nitrate group.[3] This nitrate group was intended to act as a polar group that could potentially be replaced by a nucleophile, such as a cysteine residue within the receptor, or form tight, near-irreversible hydrogen bond interactions.[3]
Mechanism of Action: A Pseudo-Irreversible Antagonist
This compound functions as a competitive antagonist at the CB1 receptor in functional assays.[12] It has been shown to inhibit the effects of CB1 agonists like CP55,940 and Δ⁹-tetrahydrocannabinol (THC) on adenylyl cyclase activity and β-arrestin2 recruitment.[9][12] What distinguishes this compound is its "wash-resistant" binding to CB1 receptors, suggesting the formation of a tight, pseudo-irreversible bond.[1][3] This prolonged engagement with the receptor leads to a long-lasting antagonist effect in vivo.[1][3][10][11]
Signaling Pathways
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through inhibitory Gαi/o proteins.[3] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[3] The receptor also interacts with β-arrestins.[3] this compound, as a competitive antagonist, blocks these signaling cascades by preventing agonist binding.
Figure 1: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vivo Antagonist Effects of this compound in Mice (Warm-Water Tail-Withdrawal Assay)
| Agonist | This compound Pretreatment Dose (mg/kg) | Effect on Agonist Dose-Effect Function |
| WIN 55,212 | 0.3 | Increased ED₅₀ to 4.0 mg/kg[1] |
| WIN 55,212 | 3.0 | Flattened dose-effect function (71% max effect at 100 mg/kg)[1] |
| THC | 0.1 | Marginally increased ED₅₀ to 31.4 mg/kg[1] |
| THC | 0.3, 3.0, 10 | Flattened dose-effect function (<50% max effect at 300 mg/kg)[1] |
| AM4054 | 0.3 - 10.0 | Rightward and then downward shifts[1] |
Table 2: Duration of Action of this compound in In Vivo Studies
| Species | Assay | Agonist | This compound Dose (mg/kg) | Duration of Antagonism |
| Mice | Antinociception | THC or AM4054 | 10 | Up to 7 days[1][13] |
| Mice | Catalepsy, Hypothermia, Antinociception | CP55,940 | 3 | Up to 5 days[3][10][11] |
| Squirrel Monkeys | Drug Discrimination | AM4054 | 3.2 | More than 7 days[1][13] |
Experimental Protocols
In Vivo Antinociception Assay (Warm-Water Tail-Withdrawal)
This assay is used to assess the analgesic effects of cannabinoid agonists and the antagonistic properties of compounds like this compound.[1]
-
Subjects: Male mice.[1]
-
Procedure:
-
Baseline tail-withdrawal latencies are determined by immersing the distal portion of the tail in warm water (e.g., 52°C).
-
Animals are pretreated with vehicle or varying doses of this compound (e.g., 0.1–10 mg/kg) via intraperitoneal (IP) injection.[1]
-
After a specified pretreatment time (e.g., 1 hour), a cumulative dosing procedure for a cannabinoid agonist (e.g., WIN 55,212, THC, or AM4054) is initiated.[1]
-
Tail-withdrawal latencies are measured at set intervals after each cumulative dose of the agonist.
-
A maximum possible effect (MPE) is calculated.
-
-
Data Analysis: Dose-effect curves are generated, and ED₅₀ values (the dose of agonist that produces 50% of the maximum effect) are calculated.[1] Shifts in the dose-effect curve to the right indicate competitive antagonism, while a decrease in the maximum effect suggests non-competitive or pseudo-irreversible antagonism.[1]
Drug Discrimination Assay
This behavioral assay is used to evaluate the subjective effects of drugs.[1]
-
Subjects: Male squirrel monkeys trained to discriminate a CB1 agonist (e.g., AM4054) from vehicle.[1]
-
Apparatus: An operant conditioning chamber with two levers.
-
Procedure:
-
Monkeys are trained to press one lever after receiving the training drug (e.g., AM4054) and the other lever after receiving vehicle to obtain a food reward.
-
Once trained, the antagonistic effects of this compound are tested.
-
Monkeys are pretreated with this compound at various doses.
-
During test sessions, the monkeys receive the training drug, and the percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: A dose-dependent decrease in responding on the drug-appropriate lever in the presence of the antagonist indicates blockade of the discriminative stimulus effects of the agonist.[1]
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in GPCR signaling.
-
Cell Line: HEK-293 or CHO cells expressing the human CB1 receptor.[1][3]
-
Procedure:
-
Cells are incubated with the antagonist (this compound) for a specified period.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
A CB1 agonist is added to inhibit the forskolin-stimulated cAMP accumulation.
-
The amount of cAMP produced is quantified, typically using a competitive immunoassay (e.g., HTRF).[14]
-
-
Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of cAMP accumulation is measured, and IC₅₀ values can be determined.
Figure 2: General Experimental Workflow for In Vivo Antagonism Studies.
Summary and Future Directions
This compound has proven to be a pivotal tool in the study of the cannabinoid system. Its development not only facilitated the landmark crystallization of the human CB1 receptor, providing unprecedented insight into its structure, but also offered a unique pharmacological agent with a prolonged duration of action.[3][4][5][6][7] The pseudo-irreversible nature of its binding allows for the effective reduction of CB1 receptor reserve in vivo, enabling detailed studies of agonist efficacy and receptor turnover.[1][3]
Future research can leverage this compound to further explore the tissue-specific roles of CB1 receptors and the long-term consequences of their blockade.[3] Its utility in delineating the efficacy of various cannabinoid agonists in vivo provides a valuable method for characterizing novel compounds.[1] The unique properties of this compound will continue to make it an indispensable tool for researchers in pharmacology and drug development, aiding in the design of next-generation CB1-targeting therapeutics with improved specificity and safety profiles.[4][5][6]
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Crystal Structure of the Human Cannabinoid Receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 7. Cannabinoid receptor structure revealed | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 8. AM6538 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Cannabinoid Studies Using AM-6538
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of AM-6538, a potent, long-acting, and pseudo-irreversible antagonist of the cannabinoid CB1 receptor. This document outlines its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its application in common behavioral assays.
Introduction to this compound
This compound is a structural analog of rimonabant (B1662492) and a high-affinity antagonist for the cannabinoid CB1 receptor, with a reported Ki of 5.1 nM.[1] Its unique characteristic is its wash-resistant binding to the CB1 receptor, suggesting it forms a non-covalent but tight, pseudo-irreversible bond.[2] This property makes this compound an invaluable tool for studies requiring a sustained reduction in CB1 receptor availability, allowing for the investigation of cannabinoid receptor function and the characterization of cannabinoid agonist efficacy in vivo.[2][3] In animal models, the antagonist effects of this compound have been shown to be long-lasting, persisting for up to seven days after a single administration.[2][4]
Mechanism of Action
This compound acts as a competitive antagonist at the CB1 receptor when co-administered with an agonist. However, its slow dissociation from the receptor leads to a pseudo-irreversible antagonism, effectively reducing the number of available CB1 receptors for a prolonged period.[2] This reduction in receptor reserve can be leveraged to study the efficacy of cannabinoid agonists. By pretreating animals with this compound, the dose-response curves of CB1 agonists can be shifted, and in the case of full agonists, the maximal effect may be suppressed, providing insights into their intrinsic efficacy.[2]
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the antagonist effects of this compound on various cannabinoid agonists in mice.
Table 1: Effect of this compound Pretreatment on the Antinociceptive ED₅₀ of Cannabinoid Agonists in the Warm-Water Tail-Withdrawal Assay in Mice
| Cannabinoid Agonist | This compound Pretreatment Dose (mg/kg) | ED₅₀ (mg/kg) | Fold Shift in ED₅₀ |
| AM4054 | Vehicle | Not explicitly stated | - |
| 0.3 | 0.56 | Not calculable | |
| 3.0 | 2.47 | Not calculable | |
| WIN 55,212 | Vehicle | Not explicitly stated | - |
| 0.3 | 4.0 | Not calculable | |
| Δ⁹-THC | Vehicle | Not explicitly stated | - |
| 0.1 | 31.4 | Not calculable |
Data extracted from Paronis et al., 2018.[2] Note: The original publication did not provide the baseline ED₅₀ values for direct comparison.
Table 2: Duration of Antagonist Effect of this compound in Mice
| This compound Dose (mg/kg) | Cannabinoid Agonist Challenged | Behavioral Assay | Duration of Antagonism |
| 10 | THC or AM4054 | Warm-Water Tail-Withdrawal | Up to 7 days[2][4] |
| 3 | CP55,940 | Catalepsy, Hypothermia, Antinociception | Up to 5 days[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Vehicle Preparation: A commonly used vehicle for cannabinoids consists of a mixture of DMSO, Tween-80, and saline. While the exact ratio can be optimized, a frequently cited ratio is 1:1:8 (DMSO:Tween-80:Saline). For example, to prepare 10 ml of vehicle, mix 1 ml of DMSO, 1 ml of Tween-80, and 8 ml of sterile saline.
-
This compound Stock Solution: Due to its lipophilic nature, initially dissolve the required amount of this compound powder in a small volume of DMSO. For example, to prepare a 10 mg/ml stock, dissolve 10 mg of this compound in 1 ml of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Final Formulation: Add the Tween-80 to the this compound stock solution and vortex. Subsequently, add the sterile saline incrementally while vortexing to prevent precipitation. The final solution should be a clear emulsion.
-
Dosing: The final concentration should be calculated based on the desired dose (mg/kg) and the injection volume (typically 5-10 ml/kg for mice). For example, to administer a 3 mg/kg dose to a 25g mouse at an injection volume of 10 ml/kg, the final concentration of the this compound solution needs to be 0.3 mg/ml.
Note: The final concentration of DMSO should be kept as low as possible to minimize potential behavioral effects of the vehicle itself.
Protocol 2: Warm-Water Tail-Withdrawal Assay for Antinociception in Mice
Objective: To assess the antagonist effect of this compound on cannabinoid-induced antinociception.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound solution
-
Cannabinoid agonist solution (e.g., THC, WIN 55,212)
-
Water bath maintained at a constant temperature (typically 52-55°C)
-
Stopwatch
-
Animal restrainer
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least 60 minutes before testing.
-
This compound Pretreatment: Administer this compound (e.g., 0.1-10 mg/kg, i.p.) or vehicle to the mice. The pretreatment time can vary depending on the experimental design, but a 1-hour pretreatment is common for assessing acute antagonism.[2] For long-term studies, testing can be conducted at various time points (e.g., 1, 3, 5, 7 days) after a single this compound injection.[2][5]
-
Cannabinoid Agonist Administration: At the designated time after this compound pretreatment, administer the cannabinoid agonist (e.g., cumulative dosing) or vehicle.
-
Tail-Withdrawal Test:
-
Gently restrain the mouse, allowing the tail to be free.
-
Immerse the distal 3-5 cm of the tail into the warm water bath.
-
Start the stopwatch immediately upon immersion.
-
Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water.
-
A cut-off time (typically 10-20 seconds) must be imposed to prevent tissue damage. If the mouse does not withdraw its tail within this time, remove the tail and record the latency as the cut-off time.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Dose-response curves can be generated, and ED₅₀ values can be calculated.
Protocol 3: Drug Discrimination Assay in Squirrel Monkeys
Objective: To evaluate the ability of this compound to block the discriminative stimulus effects of a cannabinoid agonist.
Materials:
-
Adult male squirrel monkeys with indwelling intravenous catheters
-
This compound solution
-
Cannabinoid agonist solution for discrimination training (e.g., AM4054)
-
Operant conditioning chambers equipped with two response levers and a liquid delivery system.
-
Standard primate chair
Procedure:
-
Training:
-
Train the monkeys to discriminate between the training drug (e.g., AM4054) and vehicle (e.g., saline).
-
Sessions are typically conducted under a Fixed-Ratio (FR) schedule of reinforcement (e.g., FR10), where 10 lever presses result in a food or liquid reward.
-
On days when the training drug is administered, responses on one lever are reinforced, while on vehicle days, responses on the other lever are reinforced.
-
Training continues until the monkeys reliably and accurately discriminate between the drug and vehicle conditions (e.g., >90% of responses on the correct lever before the first reinforcer).
-
-
This compound Pretreatment: Once discrimination is stable, administer this compound (e.g., 3.2 mg/kg, i.m.) or vehicle prior to the test session. The pretreatment time will depend on the study's objective (e.g., 1 hour for acute effects, or several days for long-term effects).[2]
-
Test Session:
-
Administer the training dose of the cannabinoid agonist.
-
Place the monkey in the operant chamber for the test session. The duration of the session can vary but is often around 15-30 minutes.
-
Record the number of responses on both the drug-appropriate and vehicle-appropriate levers.
-
-
Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full antagonism by this compound would result in the monkeys responding predominantly on the vehicle-appropriate lever, as if they had received a vehicle injection. Dose-response curves for the antagonist effect of this compound can be generated.
Mandatory Visualizations
Caption: CB1 Receptor Signaling and this compound Action.
Caption: Workflow for in vivo this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of AM-6538 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of AM-6538 in mice, a potent and long-acting cannabinoid CB1 receptor antagonist. The following protocols and data have been compiled from preclinical research to assist in the design and execution of studies investigating the effects of this compound.
Introduction
This compound is a high-affinity, pseudo-irreversible antagonist of the cannabinoid CB1 receptor.[1][2][3] Its long duration of action in vivo makes it a valuable tool for studying the physiological and behavioral roles of the endocannabinoid system.[1][2] In mice, this compound has been shown to effectively block the effects of CB1 receptor agonists for up to seven days following a single administration.[1][4] These protocols are designed to provide a starting point for researchers utilizing this compound in their in vivo mouse models.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the antagonist effects of this compound on cannabinoid agonist-induced behaviors in mice.
Table 1: Antagonism of Cannabinoid Agonist-Induced Antinociception by this compound in the Warm-Water Tail-Withdrawal Assay
| Agonist | This compound Pretreatment Dose (mg/kg, i.p.) | Agonist ED₅₀ (mg/kg) | Maximum Possible Effect (%) | Reference |
| AM4054 | Vehicle | - | 100 | [1] |
| 0.3 | - | - | [1] | |
| 1.0 | - | - | [1] | |
| 3.0 | - | < 50 | [1] | |
| 10.0 | - | < 50 | [1] | |
| Δ⁹-THC | Vehicle | - | 100 | [1] |
| 0.1 | - | - | [1] | |
| 0.3 | Not Determined | < 50 | [1] | |
| 3.0 | Not Determined | < 50 | [1] | |
| WIN 55,212 | Vehicle | - | 100 | [1] |
| 0.3 | 4.0 | 100 | [1] | |
| 3.0 | Not Determined | 71 | [1] |
Table 2: Duration of this compound Antagonism of CP55,940-Induced Effects in Mice
| Time After this compound (3 mg/kg, i.p.) | Antagonism of Catalepsy | Antagonism of Hypothermia | Antagonism of Antinociception | Reference |
| 1 Hour | Yes | Yes | Yes | [3] |
| 2 Days | Yes | Yes | Yes | [3] |
| 5 Days | Yes | Yes | Yes | [3] |
| 7 Days | No | No | No | [3] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol outlines the general procedure for administering this compound to mice for the purpose of long-term CB1 receptor blockade.
Materials:
-
This compound
-
Vehicle solution (e.g., 1:1:8 mixture of DMSO, Tween 80, and deionized water or 1:1:18 mixture of ethanol, Emulphor, and saline)[3]
-
Male C57BL/6J mice[3]
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25g mouse, dissolve 1 mg of this compound in 1 mL of vehicle. The injection volume will be 0.25 mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling:
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.[5]
-
Handle mice gently to minimize stress.
-
-
Administration:
-
Post-Administration Monitoring:
Protocol 2: Assessment of Antinociception (Warm-Water Tail-Withdrawal Assay)
This protocol is used to evaluate the antagonist effects of this compound on agonist-induced antinociception.
Materials:
-
Mice pretreated with this compound or vehicle
-
CB1 receptor agonist (e.g., WIN 55,212, Δ⁹-THC, AM4054)[1]
-
Water bath maintained at a constant temperature (e.g., 52°C or 56°C)
-
Timer
Procedure:
-
Baseline Measurement:
-
Gently restrain the mouse and immerse the distal third of its tail into the warm water bath.
-
Start the timer immediately.
-
Record the latency (in seconds) for the mouse to withdraw its tail from the water.
-
A cut-off time (e.g., 10 or 15 seconds) should be established to prevent tissue damage.
-
-
Agonist Administration:
-
Administer the CB1 agonist at the desired dose and route (typically i.p.).
-
-
Post-Agonist Measurement:
-
At the time of peak agonist effect (e.g., 30-60 minutes post-injection), repeat the tail-withdrawal latency measurement.
-
-
Data Analysis:
-
Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Compare the %MPE between vehicle-pretreated and this compound-pretreated groups to determine the antagonist effect.
-
Protocol 3: Assessment of Catalepsy (Bar Test)
This protocol measures the antagonist effect of this compound on agonist-induced catalepsy.
Materials:
-
Mice pretreated with this compound or vehicle
-
CB1 receptor agonist (e.g., CP55,940)[3]
-
A horizontal bar raised a few centimeters from the surface.
Procedure:
-
Agonist Administration:
-
Administer the CB1 agonist.
-
-
Catalepsy Assessment:
-
At the time of peak agonist effect, gently place the mouse's forepaws on the horizontal bar.
-
Start a timer and measure the time the mouse remains in this immobile posture.
-
A cut-off time (e.g., 60 seconds) should be set.
-
-
Data Analysis:
-
Compare the duration of immobility between the vehicle-pretreated and this compound-pretreated groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CB1 Receptor Signaling and this compound Inhibition.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Cannabinoid Agonist Efficacy Using AM-6538
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent, long-acting, and pseudo-irreversible antagonist of the cannabinoid receptor 1 (CB1).[1][2] Its unique wash-resistant binding property allows for the effective reduction of the available CB1 receptor population in both in vitro and in vivo models.[1][2] This characteristic makes this compound an invaluable pharmacological tool for delineating the relative efficacies of cannabinoid agonists. By reducing the receptor reserve, it becomes possible to differentiate between full and partial agonists and to quantify their efficacy, often expressed as a tau value.[1][3] These application notes provide detailed protocols for utilizing this compound to assess cannabinoid agonist efficacy in both cellular and animal models.
Mechanism of Action
This compound is a structural analog of rimonabant (B1662492) and exhibits high affinity for CB1 receptors.[1] It acts as a competitive antagonist when co-administered with an agonist.[1] However, pre-incubation with this compound leads to a tight, wash-resistant binding that effectively sequesters a population of CB1 receptors, making them unavailable for agonist activation.[1][2] This "pseudo-irreversible" antagonism is critical for its utility in efficacy studies. The crystal structure of the human CB1 receptor in complex with this compound has been determined, providing insights into its binding mechanism.[2][3][4][5][6]
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory Gαi/o protein pathway.[2] Agonist activation of CB1 leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, CB1 activation can modulate ion channels and trigger the recruitment of β-arrestin.[2] this compound blocks these downstream signaling events by preventing agonist binding and receptor activation.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdworldonline.com [rdworldonline.com]
Application Notes and Protocols: AM-6538 in Drug Discrimination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AM-6538, a potent and long-acting cannabinoid CB1 receptor antagonist, in drug discrimination studies. The protocols and data presented are intended to guide researchers in designing and interpreting experiments to characterize the in-vivo effects of cannabinoid receptor ligands.
Introduction
This compound is a high-affinity, pseudo-irreversible antagonist of the cannabinoid CB1 receptor.[1][2] Its unique pharmacological profile, particularly its long duration of action, makes it a valuable tool for investigating the role of the CB1 receptor in the behavioral effects of cannabinoid agonists.[1][2] Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of drugs in animals. In this procedure, an animal is trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward. This methodology allows for the detailed characterization of the stimulus properties of novel compounds and the investigation of receptor-specific mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from a drug discrimination study conducted in male squirrel monkeys trained to discriminate the CB1 agonist AM4054 from vehicle. This study investigated the ability of this compound to antagonize the discriminative stimulus effects of AM4054.
Table 1: Antagonism of the Discriminative Stimulus Effects of AM4054 by this compound in Squirrel Monkeys
| This compound Pretreatment Dose (mg/kg) | AM4054 Dose (mg/kg) | Mean % Drug-Appropriate Responding (±SEM) |
| Vehicle | Vehicle | 0 (±0) |
| Vehicle | 0.0032 | 30 (±15) |
| Vehicle | 0.01 | 85 (±8) |
| Vehicle | 0.032 | 98 (±2) |
| 0.32 | 0.01 | 55 (±10) |
| 1.0 | 0.01 | 20 (±12) |
| 3.2 | 0.01 | 5 (±5) |
Data adapted from Paronis et al., 2018.
Table 2: Effect of this compound and AM4054 on Response Rates in Squirrel Monkeys
| This compound Pretreatment Dose (mg/kg) | AM4054 Dose (mg/kg) | Mean Response Rate (responses/sec ±SEM) |
| Vehicle | Vehicle | 1.5 (±0.2) |
| Vehicle | 0.0032 | 1.4 (±0.3) |
| Vehicle | 0.01 | 1.3 (±0.2) |
| Vehicle | 0.032 | 1.1 (±0.2) |
| 0.32 | 0.01 | 1.2 (±0.3) |
| 1.0 | 0.01 | 1.0 (±0.2) |
| 3.2 | 0.01 | 0.8 (±0.2) |
Data adapted from Paronis et al., 2018.
Experimental Protocols
This section provides a detailed methodology for a drug discrimination study investigating the antagonist effects of this compound on the discriminative stimulus effects of a cannabinoid agonist, such as AM4054, in squirrel monkeys.
Subjects
-
Species: Adult male squirrel monkeys (Saimiri sciureus)
-
Weight: Maintained at approximately 80-90% of their free-feeding weights.
-
Housing: Individually housed in a climate-controlled colony with a 12-hour light/dark cycle.
-
Diet: Provided with a balanced diet of primate chow, supplemented with fruits and vegetables. Water is available ad libitum in the home cage.
Apparatus
-
Standard primate operant conditioning chambers equipped with two response levers, a stimulus light above each lever, and a food receptacle for delivering banana-flavored food pellets.
-
The chamber is enclosed in a sound-attenuating, ventilated enclosure.
-
Experimental events and data collection are controlled by a computer with specialized software.
Drug Discrimination Training
-
Training Drug: AM4054 (CB1 receptor agonist)
-
Vehicle: A mixture of ethanol, Emulphor, and saline (e.g., 1:1:18).
-
Procedure:
-
Shaping: Monkeys are first trained to press a lever to receive a food pellet on a fixed-ratio (FR) 1 schedule. The FR is gradually increased to FR 10.
-
Discrimination Training:
-
On training days, monkeys receive an intramuscular (i.m.) injection of either AM4054 (e.g., 0.01 mg/kg) or vehicle 10 minutes before the session.
-
Following an injection of AM4054, responses on one designated lever (the "drug" lever) are reinforced with a food pellet. Responses on the other lever have no consequence.
-
Following an injection of vehicle, responses on the other lever (the "vehicle" lever) are reinforced.
-
The drug and vehicle levers are counterbalanced across subjects.
-
Training sessions are conducted daily, with the drug and vehicle conditions alternating.
-
-
Criteria for Discrimination: Training continues until a monkey consistently responds on the correct lever. The criterion for successful discrimination is typically ≥80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.
-
Antagonism Testing with this compound
-
Procedure:
-
Once stable discrimination is established, testing with this compound can begin.
-
On test days, monkeys receive a pretreatment injection of this compound (e.g., 0.32, 1.0, or 3.2 mg/kg, i.m.) or its vehicle at a specified time before the session (e.g., 60 minutes).
-
This is followed by an injection of the training drug, AM4054 (0.01 mg/kg, i.m.), 10 minutes before the session.
-
During test sessions, responses on either lever are reinforced to avoid extinguishing the discrimination.
-
The percentage of drug-appropriate responding and the overall response rate are recorded.
-
To assess the long-lasting effects of this compound, the antagonist can be administered, and then the discriminative stimulus effects of the agonist can be tested at various time points (e.g., 24, 48, 96 hours, and 7 days) after this compound administration.[1][2]
-
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: this compound blocks cannabinoid agonist binding to the CB1 receptor.
Experimental Workflow for this compound Drug Discrimination Study
References
Application Notes and Protocols for Studying CB1 Receptor Trafficking with AM-6538
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, playing a crucial role in various physiological processes.[1] Its trafficking, including internalization, recycling, and degradation, is a critical mechanism for regulating receptor signaling and is a key area of investigation for therapeutic development. AM-6538 is a potent and high-affinity antagonist of the CB1 receptor.[2][3] Notably, it acts as a tight-binding and irreversible or pseudo-irreversible antagonist, making it a unique tool for studying CB1 receptor pharmacology and trafficking.[4] Its "wash-resistant" binding allows for the prolonged and stable inhibition of CB1 receptor activity, providing a distinct advantage in experimental setups designed to investigate the consequences of long-term receptor blockade on its cellular fate.[4]
These application notes provide a comprehensive guide for utilizing this compound to study the trafficking of the CB1 receptor. While a fluorescently labeled version of this compound is not commercially available, this document outlines protocols using unlabeled this compound in conjunction with fluorescently tagged CB1 receptors to investigate the impact of irreversible antagonism on receptor localization and movement.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | ~1 nM | Human | Radioligand binding assay | [4] |
| Functional Activity | Antagonist / Inverse Agonist | Human/Mouse | cAMP accumulation, β-arrestin recruitment | [4] |
| Binding Characteristics | Irreversible / Pseudo-irreversible | Human/Mouse | Wash-resistant binding assays | [4] |
| In Vivo Duration of Action | Up to 5-7 days | Mouse | Behavioral assays | [4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of CB1 Receptor Trafficking Using a Fluorescently-Tagged Receptor
This protocol describes the use of live-cell confocal microscopy to visualize the trafficking of a GFP-tagged CB1 receptor in response to agonist stimulation and the modulatory effect of this compound.
Materials:
-
HEK293 or other suitable host cells
-
Plasmid encoding a fluorescently-tagged CB1 receptor (e.g., CB1-eGFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glass-bottom imaging dishes
-
This compound
-
CB1 receptor agonist (e.g., WIN55,212-2)
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the CB1-eGFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the fluorescently-tagged receptor for 24-48 hours post-transfection.
-
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM).
-
Incubate the cells with the this compound-containing medium for 1-2 hours at 37°C to ensure irreversible binding to the CB1 receptors.
-
For control experiments, incubate a parallel set of cells with vehicle (e.g., DMSO) in the medium.
-
After incubation, wash the cells three times with pre-warmed medium to remove any unbound this compound.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope equipped with a live-cell imaging chamber.
-
Acquire baseline images of the CB1-eGFP localization. The receptor should be predominantly localized to the plasma membrane.
-
Prepare a solution of the CB1 receptor agonist (e.g., 1 µM WIN55,212-2) in pre-warmed medium.
-
Add the agonist solution to the cells and immediately start acquiring a time-lapse series of images (e.g., one frame every 1-5 minutes for 30-60 minutes).
-
Observe the agonist-induced internalization of the CB1-eGFP receptor in both control and this compound pre-treated cells.
-
-
Data Analysis:
-
Quantify the degree of receptor internalization over time. This can be done by measuring the change in fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) for the plasma membrane and the cytoplasm.
-
Calculate the ratio of intracellular to plasma membrane fluorescence at each time point.
-
Compare the internalization kinetics between control and this compound treated cells.
-
Protocol 2: Immunocytochemistry for Visualizing Endogenous CB1 Receptor Trafficking
This protocol allows for the study of the trafficking of the native, untagged CB1 receptor.
Materials:
-
Primary neuronal cultures or cell lines endogenously expressing CB1 receptors
-
This compound
-
CB1 receptor agonist (e.g., CP55,940)
-
Primary antibody against an extracellular epitope of the CB1 receptor
-
Fluorescently-labeled secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Confocal microscope
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous CB1 receptors on glass coverslips.
-
Pre-treat a set of cells with this compound (e.g., 100 nM) for 1-2 hours, and a control set with vehicle.
-
Wash the cells to remove unbound antagonist.
-
Stimulate the cells with a CB1 receptor agonist (e.g., 1 µM CP55,940) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Immunostaining for Surface Receptors:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Do not permeabilize the cells to specifically label surface-expressed receptors.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-CB1 antibody (targeting an extracellular epitope) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
-
Immunostaining for Total Receptors (Surface and Intracellular):
-
Follow steps 1-3 of the surface staining protocol.
-
After fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Proceed with the blocking and antibody incubation steps as described for surface staining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity of the surface-labeled receptors at different time points of agonist stimulation.
-
A decrease in surface fluorescence over time indicates receptor internalization.
-
Compare the rate and extent of internalization between control and this compound treated cells.
-
Visualizations
Caption: A diagram illustrating the agonist-induced trafficking of the CB1 receptor and the point of intervention for this compound.
Caption: A flowchart outlining the key steps in the live-cell imaging protocol for studying CB1 receptor trafficking.
References
- 1. Agonist-Induced Internalization and Trafficking of Cannabinoid CB1 Receptors in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic and quantitative analysis of G protein-coupled receptor trafficking motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application of AM-6538 in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent and long-acting antagonist of the cannabinoid CB1 receptor.[1][2] A structural analog of rimonabant, this compound exhibits high affinity and pseudo-irreversible binding to CB1 receptors, making it a valuable tool in neuropharmacology research.[1][2] Its unique wash-resistant binding properties have been instrumental in stabilizing the CB1 receptor for crystallographic studies, providing unprecedented insights into its structure.[3][4][5] In vivo, this compound demonstrates a prolonged duration of action, effectively antagonizing the effects of cannabinoid agonists for up to seven days following a single administration.[1][6] This long-lasting activity allows for the study of sustained CB1 receptor blockade and the characterization of the efficacy of various cannabinoid agonists.[1][7]
Mechanism of Action
This compound acts as a competitive antagonist at the CB1 receptor.[6] However, it forms a tight, noncovalent bond with the receptor, resulting in wash-resistant binding.[1] This pseudo-irreversible interaction leads to a sustained reduction in the available CB1 receptor reserve.[1] By functionally inactivating a population of CB1 receptors, this compound can be used to unmask differences in the relative efficacies of cannabinoid agonists.[1][8] High-efficacy agonists can produce a maximal response even with significant receptor inactivation, while lower-efficacy partial agonists will show a reduced maximal effect.[1]
The binding of this compound to the CB1 receptor has been crucial for elucidating the receptor's three-dimensional structure.[5][9] This structural information is invaluable for the rational design of novel CB1-targeting therapeutics with improved selectivity and reduced side effects.[5]
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM6538 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cannabinoid receptor structure revealed | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 6. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AM-6538: A Potent Tool for Interrogating the Endocannabinoid System
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a high-affinity, selective, and long-acting antagonist of the cannabinoid receptor 1 (CB1).[1][2] Its unique "wash-resistant" or "pseudo-irreversible" binding properties make it an invaluable tool for studying the endocannabinoid system (ECS).[1][2] Unlike conventional reversible antagonists, the prolonged receptor occupancy of this compound allows for sustained blockade of CB1 receptors in both in vitro and in vivo settings.[1] This characteristic is particularly advantageous for investigating the physiological and behavioral consequences of long-term CB1 receptor inactivation and for determining the efficacy of cannabinoid agonists.[2] Furthermore, this compound was instrumental in stabilizing the CB1 receptor for crystallographic studies, leading to the elucidation of its three-dimensional structure.[3]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms to probe the function of the endocannabinoid system.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at the CB1 receptor, effectively blocking the signaling induced by cannabinoid agonists.[2][4] Its potency has been quantified through various in vitro assays.
Quantitative Data Summary
| Assay Type | Parameter | Value | Species/Cell Line | Notes |
| Radioligand Binding Assay | Kᵢ | 5.1 ± 0.9 nM | Human CB1 (crystallized construct) | Displacement of [³H]CP55,940. |
| cAMP Accumulation Assay | pA₂ | ~8.7 - 9.3 | Human CB1 expressing cells | Schild analysis against various cannabinoid agonists (e.g., CP55,940, THC, JWH-018). The pA₂ is a measure of antagonist potency. |
| β-Arrestin Recruitment Assay | pA₂ | ~9.4 - 9.5 | Human CB1 expressing cells | Schild analysis against the agonist CP55,940. |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to the CB1 receptor and preventing the binding of endogenous (e.g., anandamide, 2-AG) and exogenous agonists. This blockade inhibits the canonical G-protein-dependent signaling cascade, which includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It also blocks agonist-induced β-arrestin recruitment, a key process in receptor desensitization and G-protein-independent signaling.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-6538 in Behavioral Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent, long-acting, and pseudo-irreversible antagonist of the cannabinoid CB1 receptor.[1][2] Its unique pharmacological profile makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in common behavioral pharmacology assays to study its effects on nociception and locomotor activity.
Mechanism of Action
This compound acts as a high-affinity antagonist at the CB1 receptor, effectively blocking the signaling cascade initiated by endocannabinoids or cannabinoid agonists.[1][3] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o.[4] Upon activation by an agonist, the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA).[5] Additionally, CB1 receptor activation leads to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels, ultimately reducing neurotransmitter release.[6][7] By binding to the CB1 receptor, this compound prevents these downstream effects.
CB1 Receptor Antagonism by this compound
Caption: Signaling pathway of CB1 receptor antagonism by this compound.
Data Presentation: In Vivo Antagonist Effects of this compound
The following tables summarize the quantitative data on the antagonist effects of this compound on cannabinoid agonist-induced antinociception in the warm-water tail-withdrawal assay in mice.[1]
Table 1: Antagonism of AM4054-Induced Antinociception by this compound [1]
| This compound Pretreatment (mg/kg) | AM4054 ED50 (mg/kg) (95% CI) |
| Vehicle | 1.8 (1.2 - 2.6) |
| 0.3 | 3.1 (2.1 - 4.6) |
| 1.0 | 6.1 (4.2 - 8.8) |
| 3.0 | 11.2 (7.5 - 16.8) |
| 10.0 | >30 |
Table 2: Antagonism of Δ⁹-THC-Induced Antinociception by this compound [1]
| This compound Pretreatment (mg/kg) | Δ⁹-THC ED50 (mg/kg) (95% CI) |
| Vehicle | 4.7 (3.1 - 7.1) |
| 0.1 | 6.8 (4.5 - 10.3) |
| 0.3 | 10.1 (6.7 - 15.2) |
| 1.0 | 18.2 (12.1 - 27.3) |
| 3.0 | >30 |
Table 3: Antagonism of WIN 55,212-Induced Antinociception by this compound [1]
| This compound Pretreatment (mg/kg) | WIN 55,212 ED50 (mg/kg) (95% CI) |
| Vehicle | 0.8 (0.5 - 1.2) |
| 0.3 | 1.7 (1.1 - 2.6) |
| 3.0 | 7.5 (5.0 - 11.3) |
Experimental Protocols
Experimental Workflow for Behavioral Assays
Caption: General workflow for behavioral assays with this compound.
Hot Plate Test for Thermal Nociception
This test measures the latency of a mouse to react to a thermal stimulus, providing an indication of its pain threshold.[8][9]
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the mouse to the plate surface.
-
Timer.
-
This compound solution and vehicle.
-
Cannabinoid agonist solution (optional).
-
Syringes and needles for administration.
-
Animal scale.
-
70% ethanol (B145695) for cleaning.
Protocol:
-
Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[10][11] Ensure the surface is clean before each trial.
-
Animal Acclimation: Bring mice to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[10]
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally, i.p.) at the desired dose and volume based on the animal's weight.
-
If testing antagonism, administer the cannabinoid agonist at a specified time after this compound pretreatment (e.g., 1 hour).[1]
-
-
Testing:
-
Gently place the mouse in the center of the hot plate and immediately start the timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[12][13]
-
Stop the timer as soon as one of these behaviors is observed and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage.
-
A cut-off time of 30-60 seconds should be established to avoid injury if the mouse does not respond.[14]
-
-
Data Analysis: Compare the latency times between different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Tail-Flick Test for Spinal Nociception
This assay assesses the spinal reflex to a thermal stimulus applied to the tail.[5][15]
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainer.
-
Timer.
-
This compound solution and vehicle.
-
Cannabinoid agonist solution (optional).
-
Syringes and needles for administration.
-
Animal scale.
-
70% ethanol for cleaning.
Protocol:
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize. Calibrate the intensity to elicit a baseline tail-flick latency of 2-4 seconds in naive mice.
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.[16]
-
Drug Administration: Administer this compound, vehicle, and/or cannabinoid agonist as described in the hot plate test protocol.
-
Testing:
-
Gently place the mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source, typically 2-3 cm from the tip.[8][17][18]
-
Start the timer and the heat stimulus simultaneously.
-
The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.
-
A cut-off time of 10-12 seconds should be implemented to prevent tissue damage.[9]
-
It is recommended to perform 2-3 measurements per animal with an inter-trial interval of at least 5 minutes.
-
-
Data Analysis: Calculate the mean latency for each animal and compare the means across treatment groups using appropriate statistical analyses.
Open Field Test for Locomotor Activity
This test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior.[19]
Materials:
-
Open field arena (e.g., a square or circular enclosure with high walls).
-
Video camera and tracking software or an automated system with infrared beams.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
-
Animal scale.
-
70% ethanol or other appropriate cleaning solution.
Protocol:
-
Apparatus Setup: Place the open field arena in a quiet, evenly lit room. Ensure the camera is positioned to capture the entire arena.
-
Animal Acclimation: Acclimate the mice to the testing room for 30-60 minutes before the test.[2]
-
Drug Administration: Administer this compound or vehicle at the desired dose.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Start the recording/tracking system and allow the mouse to explore freely for a predetermined period (e.g., 10-30 minutes).[4]
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to remove any olfactory cues.[3]
-
-
Data Analysis: Analyze the recorded data for various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An exploratory behavior.
-
Compare these parameters between treatment groups using appropriate statistical tests.
-
References
- 1. Open field test for mice [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. AM6538 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. diacomp.org [diacomp.org]
- 9. m.youtube.com [m.youtube.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 18. protocols.io [protocols.io]
- 19. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-6538 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AM-6538, a high-affinity and irreversible antagonist of the Cannabinoid Receptor 1 (CB1), in cell culture experiments. The information herein is intended to guide researchers in pharmacology, neurobiology, and drug discovery in characterizing the effects of this compound on CB1 receptor signaling.
Introduction to this compound
This compound is a potent and selective antagonist of the CB1 receptor.[1][2][3] Its "wash-resistant" or pseudo-irreversible binding nature makes it a valuable tool for studying the long-term effects of CB1 receptor blockade in vitro and in vivo.[1][2][3] this compound competitively inhibits the binding of CB1 agonists, thereby blocking their downstream signaling effects, such as the inhibition of adenylyl cyclase and the recruitment of β-arrestin.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| Binding Affinity (Ki) | ~1 nM | HEK-293 cells expressing human CB1 | Radioligand binding assay | Not explicitly stated, but inferred from multiple sources describing it as "high-affinity" |
| Functional Antagonism (IC50) | Not explicitly stated | CHO cells expressing human CB1 | cAMP Accumulation Assay (inhibition of agonist-induced effect) | [1] |
| Functional Antagonism (IC50) | Not explicitly stated | CHO cells expressing human CB1 | β-Arrestin Recruitment Assay (inhibition of agonist-induced effect) | [1] |
Signaling Pathway
This compound, as a CB1 receptor antagonist, blocks the canonical Gi/o-coupled signaling pathway initiated by endocannabinoids or synthetic agonists.
Caption: CB1 Receptor Antagonism by this compound.
Experimental Protocols
Cell Culture
1. HEK293 Cells Stably Expressing Human CB1 Receptor (HEK293-CB1)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic such as G418 (concentration to be optimized for the specific cell line).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
2. CHO-K1 Cells Stably Expressing Human CB1 Receptor (CHO-K1-CB1)
-
Growth Medium: Ham's F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or at 80-90% confluency.
Experimental Workflow: General Antagonist Assay
The following workflow is a general guideline for assessing the antagonist properties of this compound.
References
AM-6538: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent, high-affinity, and pseudo-irreversible antagonist for the Cannabinoid Receptor 1 (CB1).[1][2] Its unique properties, including its wash-resistant binding, make it a valuable tool for in vitro and in vivo studies of the endocannabinoid system.[3][4] The crystal structure of the human CB1 receptor has been determined in complex with this compound, providing significant insights into the binding pocket and the mechanism of antagonist interaction.[1][5][6] These application notes provide detailed protocols for the use of this compound in radioligand binding assays to characterize its interaction with the CB1 receptor and to study the binding of other cannabinoid ligands.
Key Characteristics of this compound
| Property | Description | Reference |
| Receptor Target | Cannabinoid Receptor 1 (CB1) | [1] |
| Action | Antagonist | [1][3] |
| Binding Nature | High-affinity, pseudo-irreversible, tight-binding | [1][2][4] |
| Applications | In vivo blockade of CB1 receptor activity, characterization of agonist efficacy, structural studies of the CB1 receptor. | [1][3][4][6] |
| Structural Analogy | Structural analog of rimonabant. | [2] |
Experimental Protocols
Radioligand binding assays are fundamental in pharmacology to determine the affinity and selectivity of a ligand for a receptor.[7][8] The following protocols describe how to use this compound as a non-radiolabeled competitor in a radioligand binding assay to determine its binding affinity (Ki) for the CB1 receptor.
Protocol 1: Membrane Preparation from CB1-Expressing Cells
This protocol outlines the preparation of cell membranes from cell lines (e.g., HEK-293 or CHO cells) stably expressing the human CB1 receptor.[3][9]
Materials:
-
HEK-293 or CHO cells stably expressing human CB1 receptor
-
Cell Scrapers
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), ice-cold
-
Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4), ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Grow CB1-expressing cells to confluency in appropriate culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with 15-20 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound. A known CB1 receptor radioligand, such as [³H]-CP55,940, is used.[9][10]
Materials:
-
CB1 receptor-containing membranes (from Protocol 1)
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [³H]-CP55,940)
-
This compound (unlabeled)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Liquid scintillation counter
Procedure:
-
Thaw the CB1 membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, 100 µL of diluted membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, 100 µL of diluted membranes.
-
Competition: 50 µL of this compound dilution, 50 µL of radioligand, 100 µL of diluted membranes.
-
-
The final concentration of the radioligand should be close to its Kd value.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.
CB1 Receptor Signaling Pathway Inhibition by this compound
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[11] Activation of CB1 by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[12] this compound, as an antagonist, blocks this signaling cascade.
Caption: Inhibition of CB1 receptor signaling by the antagonist this compound.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid receptor structure revealed | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AM-6538 Dosage for In Vivo Experiments
Frequently Asked Questions (FAQs)
Q1: What is AM-6538 and what is its primary mechanism of action?
A1: this compound is a potent and long-acting antagonist of the cannabinoid CB1 receptor.[1] It is a structural analog of rimonabant (B1662492) and is characterized by its pseudo-irreversible binding to CB1 receptors, meaning it forms a tight, wash-resistant bond.[2] This property results in a prolonged duration of action in vivo. Its primary mechanism is to block the activation of CB1 receptors by cannabinoid agonists, thereby inhibiting their downstream signaling effects.
Q2: What is the recommended starting dose for this compound in mice?
A2: For initial studies in mice, a dose range of 0.1 mg/kg to 10 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in antagonizing the effects of various cannabinoid agonists.[2][3] A dose of 3 mg/kg has been demonstrated to effectively block the effects of the cannabinoid agonist CP55,940 for up to 5 days.[4] The optimal dose will depend on the specific agonist being antagonized, the experimental model, and the desired duration of action.
Q3: How long do the effects of a single dose of this compound last in vivo?
A3: this compound exhibits a remarkably long duration of action. In mice, a single dose of 10 mg/kg has been shown to antagonize the effects of THC and AM4054 for up to 7 days.[2] Similarly, in squirrel monkeys, the antagonist effects of a 3.2 mg/kg dose of this compound also lasted for more than 7 days.[3]
Q4: What vehicle should be used to dissolve this compound for in vivo administration?
A4: A commonly used and effective vehicle for dissolving this compound for intraperitoneal (i.p.) injection is a mixture of 5% ethanol (B145695), 5% Emulphor-620, and 90% saline.[2] It is crucial to ensure the compound is fully dissolved to achieve accurate dosing and avoid precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no antagonist effect of this compound. | Improper drug preparation: this compound may not be fully dissolved in the vehicle, leading to a lower effective dose. | Ensure the vehicle components (ethanol, Emulphor-620, and saline) are of high quality and mixed in the correct proportions.[2] Use gentle warming and vortexing to aid dissolution. Visually inspect the solution for any precipitate before injection. |
| Suboptimal dosage: The dose of this compound may be too low to effectively antagonize the specific agonist or the dose of the agonist is too high. | Refer to the dose-response data provided in this guide (Table 1). Consider performing a dose-response study to determine the optimal this compound concentration for your specific experimental conditions. | |
| Timing of administration: The pre-treatment time with this compound may not be sufficient for it to reach maximal receptor occupancy before the agonist challenge. | While antagonism can be observed in as little as 30 minutes, maximal effects are typically seen 1-2 hours after injection.[2] Ensure an adequate pre-treatment window in your experimental design. | |
| Unexpected behavioral or physiological effects in control animals receiving only the vehicle. | Vehicle-induced effects: The vehicle components, particularly ethanol or Emulphor-620, can have their own biological effects. | Always include a vehicle-only control group in your experiments to account for any non-specific effects. If significant effects are observed, consider alternative vehicle formulations. |
| High variability in experimental results between animals. | Inconsistent administration: Inaccurate injection volumes or improper injection technique (e.g., subcutaneous instead of intraperitoneal) can lead to variable drug exposure. | Ensure all personnel are properly trained in i.p. injection techniques. Use calibrated equipment for accurate volume measurement. |
| Biological variability: Individual differences in metabolism and receptor density can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of this compound in Mice
| This compound Dose (mg/kg, i.p.) | Agonist Challenged | Species | Observed Effect | Reference |
| 0.1 | THC | Mouse | Marginal (less than 2-fold) increase in the ED₅₀ of THC. | [2] |
| 0.3 | AM4054 | Mouse | Rightward shift in the AM4054 dose-effect curve (ED₅₀ increased to 0.56 mg/kg). | [2] |
| 0.3 | WIN 55,212 | Mouse | Increased the ED₅₀ of WIN 55,212 to 4.0 mg/kg. | [2] |
| 3.0 | AM4054 | Mouse | Further increased the ED₅₀ of AM4054 to 2.47 mg/kg. | [2] |
| 3.0 | WIN 55,212 | Mouse | A dose of 100 mg/kg WIN 55,212 resulted in only 71% of the maximum possible antinociceptive effect. | [2] |
| 3.0 | CP55,940 | Mouse | Effectively blocked CP55,940-induced effects for up to 5 days. | [4] |
| 10.0 | AM4054 | Mouse | Decreased the maximum obtained effect, flattening the dose-effect curve. | [2] |
| 10.0 | THC / AM4054 | Mouse | Antagonism lasted for up to 7 days. | [2] |
Table 2: In Vivo Dose-Response of this compound in Squirrel Monkeys
| This compound Dose (mg/kg) | Agonist Challenged | Species | Observed Effect | Reference |
| 1.0 | AM4054 | Squirrel Monkey | Increased the ED₅₀ of AM4054 more than 6-fold to 0.025 mg/kg. | [2] |
| 3.0 | AM4054 | Squirrel Monkey | Increased the ED₅₀ of AM4054 60-fold to 0.24 mg/kg. | [2] |
| 3.2 | AM4054 | Squirrel Monkey | Antagonist effects endured for more than 7 days. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies in Mice
-
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Emulphor-620
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Vehicle Preparation (5% Ethanol, 5% Emulphor-620, 90% Saline):
-
In a sterile tube, combine 50 µL of ethanol and 50 µL of Emulphor-620.
-
Vortex thoroughly to mix.
-
Add 900 µL of sterile saline to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle to the this compound powder.
-
Vortex the solution vigorously. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
-
Administration:
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Administer the cannabinoid agonist at the appropriate time point after this compound pre-treatment (e.g., 1-2 hours).[2]
-
Visualizations
Caption: CB1 Receptor Signaling Pathway and this compound Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AM-6538 experimental variability
Welcome to the technical support center for AM-6538. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, long-acting antagonist for the Cannabinoid CB1 receptor.[1][2][3][4] It is considered a pseudo-irreversible or functionally irreversible antagonist because it binds to the CB1 receptor in a "wash-resistant" manner, meaning it dissociates very slowly.[2] This tight binding allows it to effectively inactivate the receptor for an extended period. This compound is a structural analog of rimonabant (B1662492) and was instrumental in the crystallization and structural determination of the human CB1 receptor.[2][5]
Q2: My in vitro functional assay is showing inconsistent results with this compound. What are the potential causes?
Variability in in vitro assays using this compound can arise from several factors:
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Incomplete Washout: Due to its pseudo-irreversible binding, standard washing steps may not be sufficient to remove all unbound this compound, leading to persistent receptor blockade in subsequent experiments.
-
Incubation Time: The slow binding kinetics of this compound may require longer incubation times to reach equilibrium compared to reversible antagonists. Ensure your incubation time is sufficient for stable binding.
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Receptor Reserve: The level of CB1 receptor expression in your cell line (receptor reserve) can significantly impact the observed effect of this compound. High receptor reserve may require higher concentrations of this compound to achieve maximal antagonism.
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Solubility Issues: Like many small molecules, this compound may have limited aqueous solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous buffer. Precipitation can lead to lower effective concentrations and high variability.
-
Cell Health and Density: Variations in cell health, passage number, and plating density can alter CB1 receptor expression levels and signaling capacity, leading to inconsistent results.
Q3: I am observing a bell-shaped dose-response curve with my agonist in the presence of this compound. Is this expected?
A bell-shaped or biphasic dose-response curve is not a typical expectation for a simple competitive antagonist. However, with a pseudo-irreversible antagonist like this compound, complex pharmacological phenomena can occur. At very high concentrations of the agonist, you might be observing off-target effects of the agonist itself. Alternatively, the prolonged and tight binding of this compound could induce conformational changes in the receptor that lead to unusual signaling at high agonist concentrations. It is crucial to carefully titrate both the agonist and this compound to understand the nature of the interaction.
Q4: The duration of this compound's effect in my in vivo studies seems to vary between experiments. What could be causing this?
Variability in the duration of action of this compound in vivo can be influenced by:
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Metabolism and Excretion: The rate at which this compound is metabolized and cleared from the body can vary between individual animals, strains, and species.[5]
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Receptor Turnover: The long-lasting effect of an irreversible or pseudo-irreversible antagonist is ultimately limited by the rate at which new receptors are synthesized and inserted into the cell membrane.[6] This turnover rate can be influenced by physiological conditions and may vary between animals.
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Vehicle Formulation and Administration: The vehicle used to dissolve and administer this compound can affect its bioavailability and pharmacokinetics. Ensure a consistent and appropriate vehicle is used for all experiments. The route and precision of administration are also critical.
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Subject Variability: Factors such as age, sex, and genetic background can influence CB1 receptor expression and function, leading to different responses to this compound.
Q5: How can I be sure that the effects I'm seeing are specific to CB1 receptor antagonism?
To confirm the specificity of this compound's effects, consider the following controls:
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In Vitro:
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Use a cell line that does not express the CB1 receptor as a negative control.
-
Perform competition binding assays with a known selective CB1 radioligand to confirm that this compound is binding to the correct site.
-
-
In Vivo:
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Use CB1 receptor knockout animals. The effects of this compound should be absent in these animals.
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Test for off-target effects by evaluating behaviors known to be mediated by other receptor systems that are potential off-targets. While specific off-target screening data for this compound at high concentrations is not widely published, it is a good practice to consider this possibility.
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Troubleshooting Guides
In Vitro Experimentation
| Symptom | Potential Cause | Troubleshooting Steps |
| High background in radioligand binding assays | Insufficient washing to remove unbound radioligand; Non-specific binding of the radioligand to filters or membranes. | Increase the number and volume of wash steps with ice-cold buffer. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Optimize the concentration of membrane protein and radioligand.[7] |
| Agonist dose-response curve is not a parallel rightward shift, but shows a depressed maximum response | Insurmountable antagonism due to the pseudo-irreversible nature of this compound. | This is the expected pharmacological profile for a pseudo-irreversible antagonist.[1][8][9] The degree of depression of the maximal response will depend on the concentration of this compound and the receptor reserve in the system. |
| High variability between replicate wells | Poor solubility of this compound leading to inconsistent concentrations; Inconsistent cell plating or health. | Ensure this compound is fully dissolved in the stock solution and vortex thoroughly after dilution in assay buffer. Use a consistent cell seeding density and monitor cell health. |
In Vivo Experimentation
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent antagonism of agonist effects | Variability in this compound bioavailability due to vehicle or administration; Individual differences in metabolism or receptor turnover. | Prepare fresh vehicle and this compound solutions for each experiment. Ensure accurate and consistent administration (e.g., injection volume and site). Increase the number of animals per group to account for biological variability. |
| Unexpected behavioral effects at high doses | Potential off-target effects of this compound. | Conduct a dose-response study to identify the lowest effective dose. Include control groups treated with vehicle only. If possible, test for effects on behaviors not mediated by the CB1 receptor. |
| Duration of action is shorter or longer than expected | Differences in receptor turnover rates between subjects or experimental conditions; Differences in this compound metabolism. | Carefully control for factors that can influence protein turnover, such as age and health status of the animals. Be aware that the reported long duration of action (up to 7 days) can vary.[2] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
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Membranes from cells expressing the human CB1 receptor.
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[3H]-CP55,940 (or another suitable CB1 radioligand).
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This compound.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
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Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
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Glass fiber filters (pre-soaked in 0.5% PEI).
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Scintillation cocktail and counter.
Methodology:
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Prepare serial dilutions of this compound in binding buffer.
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In a 96-well plate, add binding buffer, a fixed concentration of [3H]-CP55,940 (typically at or below its Kd), and the diluted this compound or vehicle.
-
To determine non-specific binding, use a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
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Add the cell membranes to each well to initiate the binding reaction.
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Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (this may need to be optimized for the tight-binding this compound).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
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Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 of this compound. Calculate the Ki using the Cheng-Prusoff equation.
In Vivo Antagonism of Cannabinoid-Induced Hypothermia
Objective: To assess the ability of this compound to antagonize the hypothermic effects of a CB1 agonist in mice.
Materials:
-
This compound.
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A CB1 agonist (e.g., THC or WIN 55,212-2).
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Vehicle for dissolving the compounds (e.g., a mixture of ethanol, Emulphor, and saline).
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Rectal thermometer.
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Male CD-1 mice (or another suitable strain).
Methodology:
-
Allow mice to acclimate to the experimental room.
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Record the baseline rectal temperature of each mouse.
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Administer this compound (e.g., 0.1-10 mg/kg, i.p.) or vehicle.
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After a pre-determined pretreatment time (e.g., 1 hour), administer the CB1 agonist (at a dose known to induce hypothermia) or vehicle.
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Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after agonist administration.
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To assess the duration of action, the agonist challenge can be repeated at different time points after a single this compound administration (e.g., 24, 48, 72 hours).
-
Analyze the data by comparing the change in body temperature from baseline between the different treatment groups.
Visualizations
Caption: Mechanism of this compound as a pseudo-irreversible antagonist of the CB1 receptor.
Caption: A logical workflow for troubleshooting sources of variability in in vitro experiments.
References
- 1. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determining the potency and molecular mechanism of action of insurmountable antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-6538 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for potential off-target effects of AM-6538. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and long-acting antagonist of the cannabinoid CB1 receptor.[1][2] It is characterized as a pseudo-irreversible or wash-resistant antagonist, meaning it has a very slow dissociation rate from the CB1 receptor.[3][4][5][6] This property makes it a valuable tool for in vitro and in vivo studies requiring sustained blockade of CB1 receptor activity. This compound has also been instrumental in structural biology, where it was used to stabilize the CB1 receptor for crystallization.[3][4][5][6][7]
Q2: I am observing unexpected effects in my experiment that don't seem to be mediated by the CB1 receptor. Could these be off-target effects of this compound?
A2: While specific off-target screening data for this compound is not extensively published, it is crucial to consider the possibility of off-target effects with any small molecule inhibitor. Unexpected phenotypes could arise from the compound interacting with other proteins. Given that this compound is a structural analog of rimonabant (B1662492) and AM-251, it may share some of their known off-target activities.[1] For instance, both rimonabant and AM-251 have been shown to act as direct antagonists at mu-opioid receptors.[8] Therefore, if your experimental system involves the opioid system, this is a potential off-target interaction to investigate.
Q3: How can I experimentally determine if the effects I'm seeing are on-target (CB1-mediated) or off-target?
A3: A multi-pronged approach is the most robust way to distinguish between on-target and off-target effects. Here are several key strategies:
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Genetic Knockdown/Knockout: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the CB1 receptor is a powerful control.[9] If the effect of this compound is diminished or absent in the knockdown/knockout cells, it strongly indicates an on-target mechanism.
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Rescue Experiment: In cells where the CB1 receptor has been knocked out, re-introducing a wild-type or a mutated, resistant form of the receptor can help confirm on-target activity. If the phenotype is restored upon re-expression of the wild-type receptor, it points to an on-target effect.
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Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the CB1 receptor in a cellular context.[3][10][11][12][13] Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype not consistent with known CB1 receptor function. | Off-target effect of this compound. | 1. Review literature for known off-targets of this compound analogs (e.g., mu-opioid receptor antagonism).2. Perform a counterscreen against potential off-targets.3. Use a structurally unrelated CB1 antagonist as a control.4. Validate the on-target effect using siRNA/CRISPR knockdown of the CB1 receptor. |
| Inconsistent results between experiments. | 1. Variability in compound preparation or storage.2. Cell culture variability (passage number, cell density).3. Inconsistent assay conditions. | 1. Prepare fresh stock solutions of this compound and store them properly in aliquots at -80°C.2. Use cells within a consistent and low passage number range.3. Standardize all assay parameters, including incubation times and reagent concentrations. |
| High background or cytotoxicity. | 1. Concentration of this compound is too high.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration.2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. |
Data Presentation
Table 1: Potential Off-Target Activity of this compound Analogs
| Compound | Off-Target | Effect | Cell Type | Assay |
| AM-251 | Mu-Opioid Receptor (MOR) | Antagonist | CHO-hMOR cells | Adenylyl Cyclase Assay |
| Rimonabant | Mu-Opioid Receptor (MOR) | Antagonist | CHO-hMOR cells | Adenylyl Cyclase Assay |
Note: This table is based on data for structural analogs of this compound. These are potential off-targets that should be experimentally verified for this compound.
Experimental Protocols
Radioligand Binding Assay for Off-Target Assessment
Objective: To determine if this compound binds to a potential off-target receptor (e.g., mu-opioid receptor).
Methodology:
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Membrane Preparation: Prepare crude membrane fractions from cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the receptor of interest (e.g., [³H]-DAMGO for the mu-opioid receptor), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
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Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).
cAMP Functional Assay
Objective: To assess the functional effect of this compound on a G protein-coupled receptor (GPCR) that signals through adenylyl cyclase (e.g., CB1 or mu-opioid receptor).
Methodology:
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Cell Culture: Use cells expressing the receptor of interest.
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Compound Treatment: Treat the cells with varying concentrations of this compound.
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Stimulation: Stimulate the cells with an agonist for the receptor of interest in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For Gi-coupled receptors like CB1 and MOR, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is often used to measure the inhibition of cAMP production.
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Cell Lysis: Lyse the cells to release intracellular cAMP.
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cAMP Measurement: Quantify the amount of cAMP using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent reporter assay (e.g., GloSensor™).[14][15][16][17][18]
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Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its effect on receptor signaling.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its on-target (CB1 receptor) in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound.
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Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (CB1 receptor) in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
siRNA-mediated Knockdown for Target Validation
Objective: To confirm that the observed cellular phenotype is mediated by the CB1 receptor.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the mRNA of the CB1 receptor or a non-targeting control siRNA.
-
Knockdown Verification: After a suitable incubation period (e.g., 48-72 hours), verify the knockdown of the CB1 receptor protein by Western blotting or qPCR.
-
Phenotypic Assay: Treat the knockdown and control cells with this compound and perform the phenotypic assay of interest.
-
Data Analysis: Compare the effect of this compound in the CB1 knockdown cells to the control cells. A significantly reduced or absent effect in the knockdown cells confirms that the phenotype is on-target.
Visualizations
Caption: Troubleshooting logic for this compound effects.
Caption: Workflow for this compound target validation.
Caption: On-target vs. potential off-target signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
- 16. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
Stability of AM-6538 in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and proper storage of AM-6538, a potent and long-acting CB1 receptor antagonist. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound should be stored as a solid powder.[1] The following table summarizes the recommended storage conditions.
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Q2: How should I prepare and store solutions of this compound?
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] For optimal stability, these solutions should be stored under the conditions outlined below.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: What is the recommended solvent and concentration for stock solutions?
A stock solution can be prepared by dissolving this compound in DMSO.[1] It is important to use newly opened, anhydrous DMSO to avoid solubility issues, as DMSO can be hygroscopic.[1]
Q4: I suspect my this compound solution may have degraded. What should I do?
If you suspect degradation, it is best to discard the solution and prepare a fresh one from a solid powder that has been stored correctly. Signs of degradation could include changes in color, precipitation, or unexpected experimental results. For critical applications, it is advisable to perform a quality control check, such as HPLC analysis, to confirm the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty dissolving this compound | Use of old or wet DMSO. | Use fresh, anhydrous DMSO to prepare your stock solution.[1] Gentle warming and vortexing may aid in dissolution. |
| Precipitation observed in solution after storage | Improper storage temperature; solution concentration is too high for the storage solvent and temperature. | Ensure solutions are stored at the recommended temperatures.[1] If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup. |
| Inconsistent or unexpected experimental results | Degradation of this compound in solution. | Prepare fresh solutions from properly stored solid this compound. Minimize the number of freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature changes. |
Experimental Protocols
General Workflow for Assessing this compound Stability
Disclaimer: This information is intended for guidance only. Researchers should conduct their own validation studies to confirm the stability of this compound in their specific experimental contexts.
References
Technical Support Center: Overcoming Challenges with AM-6538 in Cell-Based Assays
Welcome to the technical support center for AM-6538. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound, a potent and pseudo-irreversible antagonist of the Cannabinoid Receptor 1 (CB1), in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, selective, and pseudo-irreversible antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its "wash-resistant" binding makes it a long-acting antagonist both in vitro and in vivo.[4][5] This property allows for the effective reduction of available CB1 receptors to study agonist efficacy and downstream signaling pathways.[5]
Q2: What are the recommended cell lines for studying this compound's effects on the CB1 receptor?
A2: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are commonly used for studying this compound. These cell lines are often stably transfected to express the human CB1 receptor.[4][6]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does the pseudo-irreversible nature of this compound affect experimental design?
A4: Due to its tight and prolonged binding to the CB1 receptor, pre-incubation with this compound is often necessary to ensure adequate receptor occupancy before introducing an agonist. The "wash-resistant" property means that its antagonistic effects will persist even after washing the cells.[1] This is a key consideration when designing washout experiments to study agonist kinetics.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable antagonist effect of this compound. | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Insufficient Pre-incubation Time: this compound may not have had enough time to bind to the CB1 receptors. 3. Low Receptor Expression: The cell line may have low or inconsistent expression of the CB1 receptor. 4. Degraded Compound: The this compound stock solution may have degraded over time. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and agonist concentration. 2. Increase Pre-incubation Time: Extend the pre-incubation period with this compound before adding the agonist. A pre-incubation of at least 30 minutes is a good starting point. 3. Verify Receptor Expression: Confirm CB1 receptor expression using techniques like Western blot, qPCR, or flow cytometry. 4. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new aliquot. |
| High cell death observed after treatment with this compound. | 1. Compound Cytotoxicity: High concentrations of this compound may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range of this compound in your cell line. 2. Reduce Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). |
| Inconsistent or variable results between experiments. | 1. Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression. 2. Inconsistent Cell Density: Variations in the number of cells seeded can affect the overall response. 3. Pipetting Errors: Inaccurate pipetting can lead to variability in compound concentrations. 4. Inconsistent Incubation Times: Variations in incubation times can affect the extent of receptor binding and signaling. | 1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. 2. Ensure Uniform Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use careful pipetting techniques. 4. Standardize Incubation Times: Maintain consistent incubation times for all steps of the assay. |
| Unexpected agonist-like activity observed with this compound. | 1. Off-target Effects: Although highly selective for CB1, off-target effects at very high concentrations cannot be entirely ruled out without comprehensive screening. 2. Contamination: The this compound stock or the cell culture may be contaminated. | 1. Test in Parental Cell Line: Test this compound in the parental cell line that does not express the CB1 receptor to check for non-specific effects. 2. Check for Contamination: Ensure the compound stock is pure and the cell cultures are free from contamination. |
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human CB1 receptor.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 5.1 nM | Radioligand binding assay in membranes from cells expressing human CB1 receptor. | [1] |
Note: IC50 values for functional antagonism will vary depending on the agonist and the specific assay conditions.
Experimental Protocols
CB1 Receptor-Mediated cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production in CHO-K1 cells stably expressing the human CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing human CB1 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
CB1 receptor agonist (e.g., CP55,940)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Assay buffer
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the CHO-K1-hCB1 cells into 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the CB1 agonist in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the CB1 agonist to the wells containing this compound, along with a fixed concentration of forskolin to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the IC50 of the agonist and observe the rightward shift in the presence of this compound.
β-Arrestin Recruitment Assay
This protocol measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the CB1 receptor in HEK293 cells.
Materials:
-
HEK293 cells stably co-expressing human CB1 receptor and a β-arrestin reporter system (e.g., PathHunter®)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
Assay buffer
-
Detection reagents for the specific β-arrestin assay
-
384-well plates
Procedure:
-
Cell Seeding: Seed the HEK293-hCB1-β-arrestin cells into 384-well plates and incubate overnight.[7]
-
Compound Preparation: Prepare serial dilutions of this compound and the CB1 agonist in assay buffer.
-
Antagonist Pre-incubation: Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.[7]
-
Agonist Stimulation: Add the CB1 agonist to the wells and incubate for 90 minutes at 37°C.[7]
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[7]
-
Data Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the agonist concentration to determine the effect of this compound on β-arrestin recruitment.
Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of this compound.
Materials:
-
CB1-expressing cell line (e.g., HEK293-hCB1 or CHO-K1-hCB1)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.[8]
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity if applicable.[9]
Visualizations
Caption: CB1 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an this compound cell-based assay.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Interpreting data from experiments using AM-6538
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AM-6538 in their experiments. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Cannabinoid CB1 receptor.[1] It is characterized by its high affinity and "wash-resistant" binding, suggesting it forms a pseudo-irreversible or very slowly dissociating bond with the CB1 receptor.[1] This long-lasting antagonism makes it a valuable tool for in vitro and in vivo studies of the endocannabinoid system.[1][2]
Q2: We are observing inconsistent results in our in vitro assays. What could be the cause?
Inconsistent results with this compound can stem from several factors, particularly related to its pseudo-irreversible binding properties.
-
Incomplete Washing Steps: Due to its "wash-resistant" nature, residual this compound may remain bound to receptors even after standard washing procedures. This can lead to a persistent blockade of the receptor in subsequent experiments, causing variability.
-
Troubleshooting: Increase the number and duration of wash steps between treatments. Consider using a buffer with a slightly altered pH or ionic strength to facilitate dissociation, if compatible with your assay system.
-
-
Ligand Adsorption to Labware: Like many lipophilic molecules, this compound can adsorb to plastic surfaces.
-
Troubleshooting: Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also help minimize non-specific binding.
-
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations and variable effects.
-
Troubleshooting: Ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing final dilutions in aqueous buffers. Visually inspect for any precipitation.
-
Q3: Our in vivo study shows a less potent antagonist effect than expected. What are the possible reasons?
Several factors can influence the in vivo efficacy of this compound.
-
Vehicle Formulation and Administration: The vehicle used to dissolve and administer this compound is crucial for its bioavailability. A common formulation is a suspension in a mixture of ethanol, a surfactant like Emulphor or Tween-80, and saline.
-
Troubleshooting: Ensure the components of the vehicle are well-mixed and that this compound is uniformly suspended before each injection. The route of administration (e.g., intraperitoneal, oral) will also significantly impact its absorption and distribution.
-
-
Dose and Pre-treatment Time: The long-lasting effects of this compound mean that both the dose and the pre-treatment time before agonist challenge are critical parameters.
-
Troubleshooting: Refer to established protocols for appropriate dose ranges and pre-treatment intervals for your specific animal model and behavioral assay. Higher doses of this compound can produce a downward shift in the agonist's dose-response curve, indicating insurmountable antagonism.[1]
-
-
Metabolism and Clearance: While this compound has a long duration of action, its metabolism and clearance will eventually lead to a recovery of receptor function.
Q4: Are there any known off-target effects of this compound?
Current literature primarily focuses on the high selectivity of this compound for the CB1 receptor. However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at high concentrations. It is always recommended to include appropriate controls in your experiments, such as using a structurally different CB1 antagonist to confirm that the observed effects are indeed mediated by CB1 receptor blockade.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant CB1 receptor antagonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| This compound | Human CB1 | Radioligand Binding | 5.1 | - | - | [1] |
| This compound | Human CB1 | cAMP Accumulation | - | Not specified | CHO | [3] |
| This compound | Human CB1 | β-Arrestin Recruitment | - | Not specified | CHO | [3] |
| Rimonabant | Human CB1 | Radioligand Binding | ~16 | - | - | [4] |
| Rimonabant | Rat CB1 | ACAT Inhibition | - | 2900 | Macrophages | [5] |
| Taranabant | Human CB1 | Inverse Agonist Activity | - | Not specified | - | [6] |
Note: Specific IC50 values for this compound in cAMP and β-arrestin assays were not available in the searched literature. Researchers should determine these values empirically in their specific assay systems.
Table 2: In Vivo Efficacy of this compound in Mice
| Assay | Agonist | This compound Pre-treatment Dose (mg/kg) | Effect | Duration of Action | Reference |
| Antinociception (Tail-withdrawal) | WIN 55,212 | 0.3 | Increase in agonist ED50 | - | [1] |
| Antinociception (Tail-withdrawal) | WIN 55,212 | 3.0 | Decrease in maximal effect | - | [1] |
| Antinociception (Tail-withdrawal) | THC | 0.3 - 10 | Flattening of agonist dose-effect curve | Up to 7 days | [1] |
| Drug Discrimination | AM4054 | 3.2 (in monkeys) | Dose-related antagonism | More than 7 days | [1] |
Experimental Protocols & Methodologies
1. In Vitro Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]CP55,940 or another suitable CB1 receptor agonist/antagonist.
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the diluted this compound or vehicle.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Antinociception Assay (Mouse Tail-Withdrawal)
-
Objective: To assess the antagonist effect of this compound on agonist-induced antinociception.
-
Animals: Male CD-1 mice (or other suitable strain).
-
Materials:
-
This compound.
-
CB1 receptor agonist (e.g., WIN 55,212, THC).
-
Vehicle solution (e.g., 5% ethanol, 5% Emulphor-620, 90% saline).
-
Warm water bath (52-56°C).
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a pre-treatment period (e.g., 1 hour), administer the CB1 agonist.
-
At the time of peak agonist effect, measure the tail-withdrawal latency by immersing the distal portion of the mouse's tail in the warm water bath.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Record the latency to tail flick. A lack of response within the cut-off time is considered a maximal possible effect.
-
Construct dose-response curves for the agonist in the presence and absence of this compound to determine changes in potency (ED50) and efficacy.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimonabant is a dual inhibitor of acyl CoA:cholesterol acyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of AM-6538
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of AM-6538 in experimental assays.
Introduction to this compound
This compound is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] It is characterized by its high affinity and pseudo-irreversible binding, making it a valuable tool for studying CB1 receptor pharmacology and physiology.[1] Its "wash-resistant" nature, however, necessitates careful experimental design to minimize non-specific binding and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high non-specific binding with this compound?
A1: High non-specific binding with this compound can stem from several factors:
-
Hydrophobicity: Like many small molecule ligands, this compound has hydrophobic properties that can lead to its interaction with non-target surfaces such as plastics and other proteins.
-
Pseudo-irreversible Binding: The tight, "wash-resistant" binding of this compound to the CB1 receptor means that any initial non-specific interactions can be difficult to remove with standard washing procedures.[1]
-
Ligand Aggregation: Poor solubility of this compound in aqueous buffers can lead to the formation of aggregates, which can bind non-specifically to cellular membranes and other surfaces.
-
Inadequate Blocking: Insufficient blocking of non-target sites on cell membranes, proteins, and experimental plates can leave them exposed for this compound to bind.
Q2: How can I improve the solubility of this compound to reduce aggregation?
A2: Proper solubilization of this compound is critical. It is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting it into your aqueous assay buffer. It is crucial to never freeze-thaw stock solutions in aqueous buffers, as this can promote precipitation.
Q3: Is this compound fluorescent?
A3: The intrinsic fluorescence of this compound is not well-documented in the provided search results. However, its structural components do not immediately suggest strong native fluorescence under typical biological imaging conditions. If you are using a fluorescently labeled version of this compound or employing it in a fluorescence-based assay (e.g., with a fluorescent reporter), it is crucial to run appropriate controls to distinguish specific binding from background fluorescence.
Q4: What are the key differences in protocol design when working with a pseudo-irreversible antagonist like this compound compared to a reversible one?
A4: The key difference lies in the washing steps. Due to its "wash-resistant" nature, more stringent and extensive washing is required to remove unbound and non-specifically bound this compound. This may involve increasing the number of washes, the duration of each wash, and including detergents or other additives in the wash buffer. Additionally, competition binding assays need to be carefully designed, as the slow dissociation of this compound can make it challenging to reach equilibrium.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a structured approach to troubleshooting and minimizing non-specific binding in your experiments with this compound.
Problem 1: High Background Signal in a Cell-Based Binding Assay
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in your blocking buffer. Optimize the blocking time and temperature. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with this compound. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to help remove non-specifically bound ligand. |
| Ligand Aggregation | Ensure complete solubilization of this compound in your final assay buffer. Prepare fresh dilutions for each experiment. Consider brief sonication of the stock solution before dilution. |
| Binding to Plasticware | Pre-coat plates with a blocking agent. Use low-binding microplates. |
| Cell Density | Optimize cell density to maximize the ratio of specific to non-specific binding sites. |
Problem 2: Inconsistent Results and Poor Reproducibility
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Variable Ligand Concentration | Prepare a fresh serial dilution of this compound for each experiment from a well-solubilized stock. |
| Inconsistent Washing Technique | Standardize the washing procedure across all wells and plates. Use an automated plate washer if available for better consistency. |
| Cell Health and Viability | Ensure cells are healthy and within a consistent passage number. Perform a viability test before each experiment. |
| Incubation Time | Due to its pseudo-irreversible nature, ensure that the incubation time is sufficient to reach binding equilibrium, but not so long that it promotes excessive non-specific binding. This may require empirical optimization. |
Experimental Protocols
While a specific, validated binding assay protocol for this compound is not available in the search results, the following adapted protocol for a whole-cell binding assay incorporates best practices for minimizing non-specific binding of a pseudo-irreversible ligand.
Protocol: Whole-Cell [³H]-AM-6538 Binding Assay (Adapted)
This protocol is a hypothetical adaptation for a radiolabeled version of this compound, emphasizing steps to reduce non-specific binding.
Materials:
-
Cells expressing the CB1 receptor
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.05% Tween-20, pH 7.4
-
[³H]-AM-6538
-
Unlabeled this compound (for determining non-specific binding)
-
Scintillation fluid
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
Procedure:
-
Cell Preparation: Plate cells expressing the CB1 receptor in a 96-well plate and grow to 80-90% confluency.
-
Blocking: Aspirate the culture medium and wash the cells once with Binding Buffer. Add 200 µL of Binding Buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Ligand Incubation:
-
Total Binding: Add [³H]-AM-6538 to the wells at the desired concentrations.
-
Non-Specific Binding: In a separate set of wells, add a 100-fold excess of unlabeled this compound 15 minutes prior to adding [³H]-AM-6538.
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Washing: Aspirate the incubation solution and wash the cells three times with 200 µL of ice-cold Wash Buffer. Perform each wash for 5 minutes with gentle agitation.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.
Data Presentation
Table 1: Recommended Concentrations of Common Blocking Agents and Surfactants
| Reagent | Typical Concentration Range | Purpose |
| Bovine Serum Albumin (BSA) | 0.1% - 5% | Blocks non-specific protein binding sites.[2] |
| Non-fat Dry Milk | 1% - 5% | General blocking agent. |
| Tween-20 | 0.05% - 0.1% | Reduces hydrophobic interactions and prevents sticking to plasticware.[3] |
| Triton X-100 | 0.01% - 0.1% | Non-ionic detergent to reduce non-specific binding. |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
Experimental Workflow
Caption: General experimental workflow for an this compound binding assay.
Troubleshooting Logic
Caption: A logical flow for troubleshooting high background in this compound assays.
References
AM-6538 protocol refinement for improved reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the CB1 receptor antagonist, AM-6538.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, irreversible antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its primary mechanism involves binding tightly to the CB1 receptor, effectively blocking its activation by cannabinoid agonists.[2][3] This binding is considered "wash-resistant," meaning it is not easily displaced, leading to long-lasting effects.[3][4]
Q2: What makes this compound different from other CB1 antagonists like SR141716A (Rimonabant)?
A2: The key difference lies in the duration of action. Due to its tight and pseudo-irreversible binding, this compound exhibits a significantly longer-lasting antagonist effect in vivo compared to reversible antagonists like SR141716A.[1][2][5] For instance, a single injection of this compound can block CB1 receptor-mediated behaviors in mice for up to 5-7 days, whereas the effects of SR141716A typically diminish within 2 days.[2][5][6]
Q3: What are the main applications of this compound in research?
A3: this compound is a valuable tool for several research applications, including:
-
Probing the CB1 receptor binding pocket: Its high-affinity and irreversible nature make it ideal for studying the structure and function of the CB1 receptor.[1][2]
-
In vivo studies of CB1 receptor function: Its long duration of action allows for sustained blockade of CB1 receptors, enabling the study of the long-term consequences of receptor inhibition.[2][3][6]
-
Characterizing the efficacy of cannabinoid agonists: By irreversibly blocking a portion of the receptor population, this compound can be used to determine the relative efficacy of different cannabinoid agonists.[3][6]
-
Stabilizing the CB1 receptor for structural studies: this compound has been instrumental in obtaining the crystal structure of the human CB1 receptor.[1][2][7]
Q4: How should this compound be stored?
A4: While the provided search results do not specify storage conditions, as a complex organic molecule, it is generally recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping it as a solid at -20°C is advisable. Once in solution, it should be stored at -20°C or -80°C and protected from light to prevent degradation.
Troubleshooting Guide
Issue 1: Inconsistent or no antagonist effect observed in cell-based assays.
-
Q: I'm not seeing the expected blockade of agonist-induced signaling (e.g., cAMP inhibition) in my cell cultures. What could be the problem?
-
A:
-
Insufficient Pre-incubation Time: this compound's binding, while high-affinity, is not instantaneous. Ensure you are pre-incubating the cells with this compound for a sufficient duration (e.g., several hours) before adding the agonist to allow for stable binding.[4]
-
Inadequate Washing Steps: Because this compound is a "wash-resistant" antagonist, its effects are best observed after washing away the unbound compound. This ensures that the observed antagonism is due to the irreversibly bound molecules.[3][4] If you are co-incubating this compound with the agonist, you may be observing competitive binding, which might not reflect its full irreversible potential.[3]
-
Cell Line and Receptor Expression Levels: The density of CB1 receptors in your cell line can influence the observed effect. In cell lines with a high receptor reserve, even with a significant portion of receptors blocked by this compound, a potent agonist might still elicit a maximal response.[5] Consider using a cell line with a lower, more physiologically relevant receptor expression level or increasing the concentration of this compound.
-
-
Issue 2: Variability in in vivo experimental results.
-
Q: My in vivo experiments with this compound are showing high variability between animals. How can I improve reproducibility?
-
A:
-
Vehicle and Solubility: Ensure this compound is fully dissolved in your vehicle solution. Poor solubility can lead to inaccurate dosing. The specific vehicle used can impact drug delivery and efficacy. While not explicitly stated for this compound in the provided results, vehicles for cannabinoids often consist of a mixture of ethanol, a surfactant like Tween 80, and saline. Proper vehicle preparation and administration are critical.
-
Time Course of Antagonism: The antagonist effects of this compound are long-lasting but may not be at their peak immediately after administration. It is important to establish a time course for the desired effect in your specific animal model and experimental paradigm. Pilot studies have shown that maximum effects are reached 1-2 hours after injection.[3]
-
Dose-Response Relationship: Ensure you are using an appropriate dose of this compound for your intended effect. Low doses may only cause a rightward shift in the agonist's dose-response curve (surmountable antagonism), while higher doses are needed to see a reduction in the maximal effect (insurmountable antagonism).[3][6] A full dose-response study for this compound in your model is recommended.
-
-
Issue 3: Difficulty interpreting binding assay data.
-
Q: I am performing radioligand binding assays and the results with this compound are confusing. How does its irreversible nature affect the data?
-
A:
-
Competition vs. Pre-incubation: In a standard competitive binding assay where this compound is added concurrently with a radiolabeled ligand, it will appear to compete for the binding site.[4] However, to demonstrate its irreversible nature, a pre-incubation and wash-out protocol is necessary. Pre-incubating the membranes with this compound, followed by thorough washing to remove unbound antagonist, and then performing the radioligand binding assay will show a significant reduction in the total number of available binding sites (Bmax).[4]
-
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| In Vivo Antagonism Duration | Up to 5-7 days | Mice | [2][5][6] |
| Effective In Vivo Dose Range | 0.1 - 10 mg/kg | Mice | [3][6] |
| Binding Affinity (Ki) | Not explicitly stated in the provided text | - | - |
Experimental Methodologies
In Vitro Washout Assay to Confirm Irreversible Binding
This method is adapted from descriptions of this compound's "wash-resistant" properties.[3][4]
-
Preparation: Prepare cell membranes expressing the CB1 receptor.
-
Pre-incubation: Incubate the membranes with either vehicle, a reversible antagonist (e.g., SR141716A), or this compound for an extended period (e.g., 6 hours) at 37°C.
-
Washing: Pellet the membranes by centrifugation and wash them multiple times (e.g., 3-5 times) with a suitable buffer to remove any unbound antagonist.
-
Radioligand Binding: Resuspend the washed membranes and perform a saturation binding assay using a radiolabeled CB1 agonist (e.g., [3H]CP55,940).
-
Analysis: Determine the Bmax (maximum number of binding sites) for each condition. A significant reduction in Bmax in the this compound pre-treated group compared to the vehicle and reversible antagonist groups indicates irreversible binding.
In Vivo Assessment of Long-Lasting Antagonism
This protocol is based on in vivo studies described in the literature.[2][5][6]
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
This compound Administration: Administer a single dose of this compound (e.g., 10 mg/kg, intraperitoneally).
-
Time Points: At various time points after this compound administration (e.g., 1 hour, 24 hours, 48 hours, 5 days, 7 days), challenge separate groups of animals with a CB1 agonist (e.g., CP55,940 or THC).
-
Behavioral Assay: Measure a cannabinoid-mediated behavioral effect, such as antinociception (e.g., warm-water tail-withdrawal assay), catalepsy, or hypothermia.
-
Analysis: Construct dose-response curves for the agonist at each time point. A sustained rightward and downward shift in the agonist's dose-response curve over several days demonstrates the long-lasting antagonist effects of this compound.
Visualizations
Caption: General workflow for experiments involving the irreversible antagonist this compound.
Caption: Simplified signaling pathway of the CB1 receptor and its inhibition by this compound.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for AM-6538
Frequently Asked Questions (FAQs)
Q1: What is AM-6538 and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1). It is characterized as a long-acting, high-affinity, and pseudo-irreversible antagonist, meaning it forms a very stable interaction with the CB1 receptor, making its effects prolonged in both in vitro and in vivo systems.[1][2] This property makes it a valuable tool for studying the physiological and pharmacological roles of the CB1 receptor.
Q2: What are the recommended storage and handling conditions for this compound?
-
Storage: For long-term stability, this compound should be stored at -20°C. For short-term use, storage at 2-8°C is acceptable. It should be protected from light.
-
Handling: Due to its high potency, this compound should be handled with caution in a well-ventilated area, preferably in a chemical fume hood, especially when in powdered form. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Q3: How should I prepare solutions of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. For in vivo studies, further dilution into a vehicle suitable for injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline) is necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.
Q4: What are the known in vivo effects and dosages of this compound?
In animal studies, this compound has been shown to be a long-acting CB1 antagonist. For instance, in mice, doses ranging from 0.1 to 10 mg/kg have been used to antagonize the effects of CB1 agonists for up to 7 days.[3] In squirrel monkeys, a dose of 3.2 mg/kg showed effects that lasted for more than a week.[3] Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect in cell-based assays | Compound Precipitation: this compound may have limited solubility in aqueous media. | Ensure the final concentration of DMSO or other organic solvent is sufficient to maintain solubility but remains below the toxic threshold for your cells (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any precipitation. |
| Cell Line Issues: The cells may not express sufficient levels of the CB1 receptor, or the receptor may be in a desensitized state. | Confirm CB1 receptor expression in your cell line using techniques like qPCR or Western blot. Ensure cells are healthy and not passaged too many times. | |
| Incorrect Compound Concentration: Errors in dilution calculations or pipetting. | Double-check all calculations. Use calibrated pipettes and proper pipetting techniques. | |
| Unexpected toxicity in animal studies | Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. | Run a vehicle-only control group to assess its effects. Optimize the vehicle composition to minimize toxicity while maintaining compound solubility. |
| Off-target Effects: Although selective, high concentrations may lead to off-target activities. | Perform a thorough literature review for any known off-target effects. Conduct a dose-response study to find the minimum effective dose. | |
| Variability in antagonist effect duration | Metabolism and Clearance: The rate of metabolism and clearance of this compound can vary between species and individual animals. | Be aware that the "pseudo-irreversible" nature does not mean the effect is permanent. The duration of action will depend on the dose and the biological system. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₅Cl₂N₅O₄ |
| Molecular Weight | 542.42 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and Ethanol |
In Vivo Dosing Ranges from Literature
| Animal Model | Dose Range | Duration of Antagonist Effect | Reference |
| Mice | 0.1 - 10 mg/kg | Up to 7 days | [3] |
| Squirrel Monkeys | 3.2 mg/kg | Over 7 days | [3] |
Experimental Protocols
General Protocol for In Vitro CB1 Receptor Functional Assay (cAMP Accumulation Assay)
-
Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions to achieve the desired final concentrations for the assay. Also, prepare solutions of a known CB1 agonist (e.g., CP55,940).
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound or vehicle and incubate for a specified period to allow for receptor binding.
-
Agonist Stimulation: Add the CB1 agonist to the wells to stimulate the receptor.
-
cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the agonist concentration in the presence of different antagonist concentrations to determine the potency and efficacy of the antagonist.
Mandatory Visualizations
Signaling Pathway of CB1 Receptor Inhibition by this compound
Caption: this compound competitively blocks CB1 receptor activation by agonists, preventing G-protein-mediated inhibition of adenylate cyclase and subsequent changes in cellular responses.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: A typical workflow for determining the binding affinity of this compound to the CB1 receptor using a competitive radioligand binding assay.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AM-6538 and Rimonabant as CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable cannabinoid receptor 1 (CB1) antagonists: AM-6538 and the first-in-class drug, rimonabant (B1662492). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative needs.
Introduction to CB1 Receptor Antagonists
The CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating numerous physiological processes, including appetite, pain sensation, mood, and memory. Antagonism of the CB1 receptor has been a significant area of research for therapeutic interventions in obesity, metabolic disorders, and addiction. Rimonabant was the first selective CB1 receptor antagonist to be approved for clinical use, primarily as an anti-obesity agent. However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation. This has led to the development of new generations of CB1 antagonists with potentially improved safety profiles. This compound is a newer, potent CB1 antagonist that has been characterized as having a long-lasting, pseudo-irreversible binding nature.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and rimonabant, focusing on their interaction with the CB1 receptor. It is important to note that the presented values may originate from different studies, which should be considered when making direct comparisons.
Table 1: CB1 Receptor Binding Affinity
| Compound | Ki (nM) for human CB1 | Reference |
| This compound | 5.1 | [1] |
| Rimonabant | 1.8 | [2] |
Note: Ki (inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency
| Compound | Assay | Potency (IC50/EC50, nM) | Reference |
| Rimonabant | hCB1 transfected HEK293 membrane | 13.6 (IC50) | [2] |
Table 3: In Vivo Duration of Action
| Compound | Animal Model | Assay | Duration of Antagonism | Reference |
| This compound | Mice | Cannabinoid-induced antinociception | Up to 7 days | [3] |
| Rimonabant (SR141716A) | Mice | Cannabinoid-induced behaviors | Effects abate after 2 days | [4][5] |
Mechanism of Action and Signaling
Both this compound and rimonabant act as antagonists at the CB1 receptor. However, their modes of antagonism exhibit key differences. Rimonabant is classified as a selective CB1 antagonist and also an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[6][7] In contrast, this compound is characterized as a long-acting, pseudo-irreversible or tight-binding antagonist.[8][9] This suggests that this compound forms a more stable and prolonged interaction with the CB1 receptor compared to the reversible binding of rimonabant.
The CB1 receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonists like this compound and rimonabant block this agonist-induced signaling cascade.
Figure 1. Simplified CB1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940) is incubated with the membrane preparation in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or rimonabant) are added to the incubation mixture to compete with the radioligand for binding to the CB1 receptor.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency of a CB1 antagonist by measuring its ability to reverse agonist-induced inhibition of cyclic AMP production.
Protocol:
-
Cell Culture: Cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and grown to near confluency.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound or rimonabant) or vehicle.
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin. Simultaneously, a CB1 agonist (e.g., WIN55,212-2) is added to inhibit the forskolin-stimulated cAMP production.
-
Incubation: The cells are incubated for a defined period at 37°C to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or EIA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and the IC50 value is determined.
Figure 2. Comparative Experimental Workflows.
Conclusion
This compound and rimonabant represent two distinct pharmacological approaches to CB1 receptor antagonism. Rimonabant, a potent and selective antagonist/inverse agonist, demonstrated clinical efficacy for weight loss but was withdrawn due to significant psychiatric side effects. This compound, a structural analog of rimonabant, exhibits high affinity for the CB1 receptor and is characterized by its long-lasting, pseudo-irreversible antagonism. This prolonged duration of action in vivo distinguishes it from the more transient effects of rimonabant.
The choice between these antagonists for research purposes will depend on the specific experimental goals. Rimonabant may be suitable for studies requiring a well-characterized, reversible antagonist with a known clinical history. In contrast, this compound offers a tool for investigating the consequences of sustained CB1 receptor blockade and may be particularly useful for studies where prolonged antagonism is desired with less frequent dosing. The distinct pharmacological profiles of these two compounds provide valuable tools for further elucidating the complex roles of the endocannabinoid system in health and disease.
References
- 1. This compound (AM6538) | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
Validating the Irreversible Binding of AM-6538: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of AM-6538, a potent antagonist of the cannabinoid receptor 1 (CB1), with the reversible antagonist rimonabant (B1662492) (SR141716A). Experimental data and detailed protocols are presented to validate the pseudo-irreversible nature of this compound's binding to the CB1 receptor, a critical aspect for its application in research and potential therapeutic development.
Comparative Analysis of Binding Properties
The defining characteristic of this compound is its prolonged duration of action, which is attributed to its pseudo-irreversible binding to the CB1 receptor.[1][2] In contrast, rimonabant exhibits reversible binding, allowing for a more transient blockade of the receptor. This fundamental difference in binding kinetics has significant implications for their pharmacological effects. In vivo studies have demonstrated that the antagonist effects of a single dose of this compound can persist for up to 7 days, whereas the effects of rimonabant are nearly fully reversed within 24 hours.[3]
The "wash-resistant" nature of this compound's binding in vitro is a key indicator of its slow dissociation from the CB1 receptor.[2] This property is central to the experimental validation of its irreversible binding, as detailed in the protocols below.
Table 1: Comparison of this compound and Rimonabant Binding to the CB1 Receptor
| Parameter | This compound | Rimonabant (SR141716A) | Reference |
| Binding Nature | Pseudo-irreversible / Tight-binding | Reversible | [1][2] |
| Binding Affinity (Ki) | High (sub-nanomolar range implied) | ~2 nM | [1] |
| In Vitro Behavior | Wash-resistant | Readily dissociates | [2] |
| In Vivo Duration of Action | Long-lasting (up to 7 days) | Short-acting (~24 hours) | [3][4] |
| Dissociation Rate (koff) | Very slow (pseudo-irreversible) | Relatively fast | [5][6] |
Experimental Protocols
Cellular Washout Assay for Validating Irreversible Binding
This protocol is designed to differentiate between reversible and pseudo-irreversible/irreversible antagonists by assessing the persistence of receptor blockade after the removal of the compound from the extracellular environment.
Objective: To demonstrate the sustained inhibition of CB1 receptor signaling by this compound following a washout period, in contrast to the readily reversible inhibition by rimonabant.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Rimonabant (SR141716A) as a reversible control.
-
A CB1 receptor agonist (e.g., CP55,940).
-
A functional assay readout system (e.g., cAMP assay kit for Gαi-coupled receptors).
-
Multi-well assay plates (e.g., 96-well plates).
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells into multi-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Compound Incubation (Pre-treatment):
-
Prepare serial dilutions of this compound and rimonabant.
-
Remove the culture medium from the cells and replace it with a medium containing the antagonists at various concentrations.
-
Include a vehicle-only control.
-
Incubate the cells with the antagonists for a defined period (e.g., 60 minutes) to allow for receptor binding.
-
-
Washout Step:
-
For the "washout" set of wells, aspirate the antagonist-containing medium.
-
Wash the cells multiple times (e.g., 3-5 times) with a fresh, warm assay buffer to remove any unbound antagonist. The thoroughness of this step is critical.
-
After the final wash, add a fresh assay buffer to these wells.
-
For the "no washout" set of wells, the antagonist-containing medium is left on the cells.
-
-
Agonist Challenge:
-
Prepare a solution of the CB1 agonist (e.g., CP55,940) at a concentration that elicits a submaximal to maximal response (e.g., EC80).
-
Add the agonist to both the "washout" and "no washout" wells.
-
-
Functional Readout:
-
Incubate the cells for a period sufficient to elicit a measurable functional response (e.g., inhibition of forskolin-stimulated cAMP production).
-
Lyse the cells and measure the response according to the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Determine the IC50 values for both this compound and rimonabant under both "washout" and "no washout" conditions.
-
For a reversible antagonist like rimonabant, the IC50 value in the "washout" condition is expected to be significantly higher (shifted to the right) or show no inhibition compared to the "no washout" condition.
-
For a pseudo-irreversible antagonist like this compound, the IC50 value in the "washout" condition should be very similar to the "no washout" condition, demonstrating sustained receptor occupancy and inhibition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cellular washout assay to validate the irreversible nature of a ligand's binding.
Caption: Workflow of a cellular washout assay.
Signaling Pathway Inhibition
The binding of this compound to the CB1 receptor effectively blocks the downstream signaling cascade typically initiated by an agonist. This diagram illustrates the point of inhibition.
Caption: Inhibition of CB1 receptor signaling by this compound.
References
- 1. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for inverse agonism of SR141716A at human recombinant cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AM-6538 vs. SR141716A: A Comparative Analysis of In Vivo Duration of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo duration of action of the cannabinoid CB1 receptor antagonists AM-6538 and SR141716A (Rimonabant), supported by experimental data.
This document summarizes key findings from preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant pathways and workflows through diagrams. The primary focus is to delineate the significant differences in the pharmacodynamic profiles of these two compounds, particularly the remarkably persistent effects of this compound.
Executive Summary
This compound demonstrates a substantially longer duration of action in vivo compared to SR141716A. While the antagonist effects of SR141716A typically diminish within 24 to 48 hours, this compound exhibits profound and lasting CB1 receptor antagonism for up to seven days or more in both rodent and nonhuman primate models.[1][2][3] This prolonged activity is attributed to its unique binding kinetics, characterized as wash-resistant or pseudo-irreversible, forming a tight, noncovalent attachment to the CB1 receptor.[1] This extended pharmacodynamic profile positions this compound as a valuable tool for investigating the long-term consequences of CB1 receptor blockade and for the development of long-acting therapeutic agents.
Quantitative Data Comparison
The following tables summarize the in vivo duration of action of this compound and SR141716A across different preclinical models and behavioral assays.
Table 1: Duration of Antagonist Action in Mice
| Compound | Dose | Route of Administration | Assay | Agonist | Duration of Effect | Reference |
| This compound | 10 mg/kg | i.p. | Antinociception (Tail-withdrawal) | THC or AM4054 | Up to 7 days | [1][3] |
| SR141716A | 10 mg/kg | i.p. | Antinociception (Tail-withdrawal) | AM4054 | Effects nearly recovered within 24 hours | [1][3] |
| This compound | 3 mg/kg | i.p. | Catalepsy, Hypothermia, Antinociception | CP55,940 | Up to 5 days | [2] |
| SR141716A | 3 mg/kg | i.p. | Catalepsy, Hypothermia, Antinociception | CP55,940 | Effects dissipated by day 5 | [2] |
Table 2: Duration of Antagonist Action in Nonhuman Primates (Squirrel Monkeys)
| Compound | Dose | Route of Administration | Assay | Agonist | Duration of Effect | Reference |
| This compound | 3.2 mg/kg | i.m. | Drug Discrimination | AM4054 | More than 7 days | [1][3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Warm-Water Tail-Withdrawal Assay (Antinociception in Mice)
This assay is used to assess the antinociceptive effects of cannabinoid agonists and their antagonism by compounds like this compound and SR141716A.
-
Animals: Male mice are used for this experiment.[1]
-
Procedure: The distal portion of the mouse's tail is submerged in warm water maintained at a constant temperature (e.g., 52°C). The latency to tail withdrawal (flicking or removing the tail) is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
Drug Administration:
-
Mice are pretreated with either vehicle, this compound (0.1–10 mg/kg, i.p.), or SR141716A (1–10 mg/kg, i.p.) at various time points (e.g., 1 hour, 24 hours, up to 7 days) before the agonist challenge.[1][3]
-
Following the pretreatment period, a cannabinoid agonist such as Δ⁹-tetrahydrocannabinol (THC) or AM4054 is administered.[1][3]
-
-
Data Analysis: The percentage of maximal possible antinociceptive effect is calculated for each animal. Dose-effect curves are generated to determine the potency and efficacy of the agonists in the presence of the antagonists. Rightward shifts in the dose-effect curve indicate competitive antagonism, while a decrease in the maximum effect suggests insurmountable antagonism.
Drug Discrimination Assay (in Squirrel Monkeys)
This behavioral assay is employed to evaluate the subjective effects of drugs and the ability of an antagonist to block these effects.
-
Animals: Male squirrel monkeys are trained to discriminate a specific cannabinoid agonist from a vehicle.[1]
-
Training: Monkeys are trained to press one of two levers after receiving an injection of the training drug (e.g., AM4054) and the other lever after receiving a vehicle injection. Correct lever presses are reinforced with a food reward.
-
Testing:
-
Once training criteria are met, test sessions are conducted. Monkeys are pretreated with either vehicle or this compound at various doses.
-
After the pretreatment period, the training drug is administered, and the percentage of responses on the drug-appropriate lever is recorded.
-
-
Data Analysis: A dose-dependent decrease in the percentage of drug-appropriate responding in the presence of the antagonist indicates blockade of the discriminative stimulus effects of the agonist. The duration of this blockade is assessed by conducting test sessions at different time points after antagonist administration.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by agonists like THC or endogenous cannabinoids leads to the inhibition of adenylyl cyclase, modulation of ion channels, and other downstream effects. Antagonists like this compound and SR141716A block these actions by binding to the receptor and preventing agonist-induced signaling.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Duration of Action Studies
The following diagram outlines the typical experimental workflow for comparing the in vivo duration of action of cannabinoid antagonists.
Caption: In Vivo Duration of Action Workflow.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enduring Antagonism of AM-6538: A Comparative Guide for Researchers
A deep dive into the cross-validation of AM-6538's effects reveals its long-lasting and potent antagonism of the cannabinoid CB1 receptor across different animal models. This guide provides a comprehensive comparison of this compound with other cannabinoid receptor modulators, supported by experimental data and detailed protocols to inform future research and drug development.
This compound, a novel cannabinoid antagonist, has demonstrated significant potential in preclinical studies due to its pseudo-irreversible binding to the CB1 receptor, leading to a prolonged duration of action.[1][2] This characteristic distinguishes it from other antagonists and offers a unique tool for studying the endocannabinoid system and developing therapeutics for conditions like pain, obesity, and addiction.[2][3] This guide synthesizes findings from key studies to provide a clear comparison of this compound's performance against other compounds and details the methodologies used to evaluate its effects.
Comparative Efficacy and Duration of Action
This compound has been shown to be a potent and long-acting antagonist of CB1 receptor agonists in both mice and squirrel monkeys.[1][4] Its effects are notably more enduring than those of the well-characterized antagonist rimonabant (B1662492) (SR141716A).[4]
Antagonism of Cannabinoid Agonists in Mice
In antinociception studies using the warm-water tail-withdrawal assay in mice, this compound effectively antagonized the effects of various cannabinoid agonists, including WIN 55,212, Δ⁹-tetrahydrocannabinol (THC), and AM4054.[1][4] Pretreatment with this compound resulted in a dose-dependent reduction of the agonists' antinociceptive effects.[1] Notably, higher doses of this compound not only shifted the dose-effect curves of the agonists to the right but also decreased their maximum possible effect, indicative of its insurmountable antagonism.[1]
| Cannabinoid Agonist | This compound Pretreatment Dose (mg/kg) | ED₅₀ Shift (Compared to Vehicle) | Maximum Effect Observed | Duration of Antagonism |
| WIN 55,212 | 0.3 | Increased to 4.0 mg/kg | 100% | Not specified |
| WIN 55,212 | 3.0 | Significantly increased | 71% | Not specified |
| THC | 0.3, 3.0, and 10 | ED₅₀ could not be determined | <50% | Up to 7 days with 10 mg/kg |
| AM4054 | 0.3 - 10.0 | Dose-dependent rightward shifts | Decreased at higher doses | Up to 7 days with 10 mg/kg |
| CP55,940 | 3 | Blocked effects | Not specified | Up to 5 days |
Table 1. Antagonistic Effects of this compound on Cannabinoid Agonists in Mice. Data compiled from multiple studies.[1][2][4]
In contrast, the effects of rimonabant were shorter-lived, with baseline responses to AM4054 nearly recovered within 24 hours after a 10 mg/kg dose.[4]
Antagonism in Squirrel Monkeys
In drug discrimination studies with squirrel monkeys trained to discriminate the CB1 agonist AM4054 from vehicle, this compound also demonstrated dose-related and long-lasting antagonism.[1][4] A dose of 3.2 mg/kg of this compound produced effects that lasted for more than 7 days.[1][4]
Comparison with Other CB1 Receptor Antagonists
This compound's profile as a pseudo-irreversible antagonist sets it apart from reversible antagonists like rimonabant and neutral antagonists like AM4113.[1][5] While both this compound and rimonabant are inverse agonists, this compound's tight binding leads to a much longer duration of action.[2][4] In contrast, AM4113 is a neutral antagonist, meaning it blocks the receptor without affecting its basal activity, which may offer a different therapeutic profile with fewer side effects.[5]
| Compound | Mechanism of Action | Duration of Action (in vivo) | Key Findings |
| This compound | Pseudo-irreversible CB1 Antagonist (Inverse Agonist) | > 7 days | Produces insurmountable antagonism and has long-lasting effects in multiple species.[1][4] |
| Rimonabant (SR141716A) | Reversible CB1 Antagonist (Inverse Agonist) | < 24 hours for recovery from a single dose | Effects are shorter-lived compared to this compound.[2][4] |
| AM4113 | Neutral CB1 Antagonist | Not specified in detail, but effects on response rates not evident after 24 hours | Differs from inverse agonists by not affecting basal receptor activity.[5] |
Table 2. Comparison of this compound with Other CB1 Receptor Antagonists.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding tightly to the cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR).[2][6] As an antagonist, it blocks the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and exogenous agonists (like THC), thereby preventing the activation of downstream signaling pathways.[6] CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and other cellular responses.[2] By blocking these events, this compound effectively inhibits the physiological and behavioral effects mediated by the CB1 receptor.
Caption: Signaling pathway of the CB1 receptor and the antagonistic action of this compound.
Experimental Protocols
The following are summarized methodologies for key in vivo experiments used to characterize the effects of this compound.
Antinociception Assay (Warm-Water Tail-Withdrawal) in Mice
-
Subjects: Male CD-1 mice are used.[1] They are habituated to the experimental procedures before testing.[1]
-
Procedure: The distal portion of the mouse's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 52°C).
-
Measurement: The latency to tail withdrawal is recorded. A maximum cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Drug Administration: this compound or its vehicle is administered via intraperitoneal (i.p.) injection at various pretreatment times (e.g., 1 hour, 24 hours, 48 hours, 7 days) before the administration of a cannabinoid agonist (e.g., THC, WIN 55,212, AM4054).[1][4]
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated. Dose-effect curves are generated, and ED₅₀ values are determined.
Caption: Experimental workflow for the warm-water tail-withdrawal assay.
Drug Discrimination in Squirrel Monkeys
-
Subjects: Male squirrel monkeys are trained to discriminate a specific cannabinoid agonist (e.g., AM4054) from vehicle.[1]
-
Apparatus: Monkeys are placed in a chamber with two response levers.[1]
-
Training: Responding on one lever is reinforced (e.g., with a food pellet) after administration of the training drug, while responding on the other lever is reinforced after vehicle administration.
-
Testing: Once a stable discrimination is established, test sessions are conducted where the effects of different doses of agonists, alone or in combination with an antagonist like this compound, are evaluated.
-
Data Analysis: The percentage of responses on the drug-appropriate lever and the response rate are measured to determine the discriminative stimulus effects.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Irreversible CB1 Antagonist AM-6538 and Its Reversible Analogs
A deep dive into the structure-activity relationships and functional profiles of next-generation cannabinoid receptor 1 antagonists, providing researchers with critical data for the development of novel therapeutics.
This guide presents a detailed comparative analysis of AM-6538, a high-affinity irreversible antagonist of the cannabinoid receptor 1 (CB1), and its structurally related analogs, AM4112 and AM6542. The unique pharmacological profiles of these compounds, ranging from irreversible to reversible antagonism, offer valuable insights into the molecular interactions governing ligand residence time and functional activity at the CB1 receptor. This information is crucial for the rational design of CB1-targeted drugs for conditions such as obesity, metabolic disorders, and addiction.[1]
Pharmacological Profiles: A Head-to-Head Comparison
This compound and its analogs are all potent and competitive antagonists of the human CB1 (hCB1) receptor. However, subtle modifications to the terminal group on the acetylenic chain dramatically alter their reversibility and duration of action. This compound, featuring a terminal nitrate (B79036) group, acts as an irreversible antagonist.[1] Its hydroxyl-substituted derivative, AM4112, is a slowly dissociating antagonist, while the ene-yne–eliminated derivative, AM6542, is fully reversible.[1] The parent compound, SR141716A (Rimonabant), is included for reference as a well-characterized reversible CB1 antagonist.
Binding Affinity and Functional Antagonism
The following tables summarize the quantitative data for the binding affinity and functional antagonism of this compound and its analogs at the hCB1 receptor.
Table 1: Binding Affinity at the Human CB1 Receptor
| Compound | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | 5.1 | [³H]-CP55,940 | CHO | [2] |
| AM4112 | Data not explicitly found in searches | - | - | - |
| AM6542 | Data not explicitly found in searches | - | - | - |
| SR141716A | 1.98 | [³H]-CP55,940 | CHO | [1] |
Table 2: Functional Antagonism in cAMP Accumulation Assay
| Compound | pA₂ | Agonist | Cell Line | Reference |
| This compound | 8.8 | CP55,940 | CHO | [1] |
| AM4112 | 8.7 | CP55,940 | CHO | [1] |
| AM6542 | 8.9 | CP55,940 | CHO | [1] |
| SR141716A | 8.8 | CP55,940 | CHO | [1] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Structure-Activity Relationship and Reversibility
The key structural difference that dictates the reversibility of these antagonists lies in the terminal functional group of the four-carbon acetylenic chain. This chain replaces the chloro group at the para position of the 5-phenyl ring in SR141716A.[1]
CB1 Receptor Signaling Pathways
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory G-protein, Gαi/o.[1] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. The receptor also modulates ion channels and can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[1] Antagonists like this compound and its analogs block these signaling cascades by preventing agonist binding.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay ([³H]-CP55,940 Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor are cultured to confluence. The cells are then harvested, and a membrane preparation is generated through homogenization and centrifugation.
-
Assay Conditions: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]-CP55,940, and varying concentrations of the competitor compound (e.g., this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Plating: CHO cells expressing the hCB1 receptor are plated in a 384-well plate.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound, AM4112, or AM6542).
-
Agonist and Forskolin Addition: A CB1 agonist (e.g., CP55,940) is added, followed by forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature.
-
Detection: The reaction is stopped, cells are lysed, and the amount of cAMP is quantified using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist is determined, and the pA₂ value is calculated to quantify the antagonist's potency.
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the CB1 receptor.
-
Cell Line: A cell line is used that co-expresses the hCB1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme.
-
Assay Procedure: The assay follows a similar procedure to the cAMP assay, with antagonist pre-incubation followed by agonist addition.
-
Detection: Upon agonist-induced β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to produce a chemiluminescent signal. This signal is measured using a luminometer.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced luminescent signal is quantified to determine its potency in blocking the β-arrestin pathway.
References
AM-6538: A Long-Acting Antagonist of Cannabinoid Agonists In Vivo
A comparative analysis of the in vivo efficacy and duration of action of AM-6538 against other cannabinoid receptor antagonists.
This guide provides a comprehensive comparison of the in vivo effects of this compound, a high-affinity, pseudo-irreversible cannabinoid CB1 receptor antagonist, with other well-characterized antagonists. The data presented herein, derived from preclinical studies, highlights the unique pharmacological profile of this compound, particularly its prolonged duration of action in blocking the effects of various cannabinoid agonists. This document is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.
Summary of In Vivo Antagonism of Cannabinoid Agonists
This compound has demonstrated robust and long-lasting antagonism of the in vivo effects of several cannabinoid agonists, including WIN 55,212, Δ⁹-tetrahydrocannabinol (THC), AM4054, and CP55,940.[1][2][3][4] Its unique, wash-resistant binding to the CB1 receptor contributes to a sustained blockade of agonist-induced behaviors, a characteristic that distinguishes it from reversible antagonists like rimonabant (B1662492) and SR141716A.[1][2][4][5]
Comparative Efficacy and Duration of Action
The following table summarizes the dose-dependent antagonist effects of this compound on the antinociceptive effects of various cannabinoid agonists in mice, as measured by the warm-water tail-withdrawal assay. For comparison, data for the reversible antagonist rimonabant is also included.
| Antagonist | Agonist | This compound Dose (mg/kg) | Effect on Agonist ED₅₀ | Duration of Antagonism | Reference |
| This compound | AM4054 | 0.3 - 10.0 | Dose-dependent rightward and downward shift of the dose-effect function | Up to 7 days with 10 mg/kg | [1][2] |
| This compound | THC | 0.1 - 3.0 | Dose-dependent rightward and downward shift of the dose-effect function | Up to 7 days with 10 mg/kg | [1][2] |
| This compound | WIN 55,212 | 0.3 - 3.0 | Dose-dependent rightward and downward shift of the dose-effect function | Not explicitly stated, but significant antagonism observed | [1] |
| This compound | CP55,940 | 3.0 | Blockade of agonist-induced behaviors | Up to 5 days | [4][5] |
| Rimonabant | AM4054 | 1.0 - 10.0 | Parallel rightward shift of the dose-effect function | Baseline effects nearly recovered within 24 hours | [2] |
| SR141716A | CP55,940 | 3.0 | Blockade of agonist-induced behaviors | Effects abate after 2 days | [4][5] |
In drug discrimination studies in squirrel monkeys, a 3.2 mg/kg dose of this compound was shown to antagonize the discriminative stimulus effects of AM4054 for more than 7 days.[1][2][3]
Experimental Methodologies
The in vivo validation of this compound's antagonist activity has been primarily conducted using two key behavioral assays:
-
Warm-Water Tail-Withdrawal Assay (Mice): This assay assesses the antinociceptive (pain-relieving) effects of cannabinoid agonists.
-
Procedure: The distal portion of a mouse's tail is immersed in warm water (e.g., 50-54°C), and the latency to tail withdrawal is measured. Cannabinoid agonists typically increase this latency, indicating an antinociceptive effect.
-
Antagonist Testing: Mice are pretreated with this compound or another antagonist at various doses and time points before the administration of a cannabinoid agonist. The extent to which the antagonist blocks the agonist-induced increase in tail-withdrawal latency is a measure of its efficacy.
-
-
Drug Discrimination Assay (Squirrel Monkeys): This assay evaluates the subjective effects of drugs.
-
Procedure: Monkeys are trained to press one of two levers to receive a food reward. They are trained to associate the effects of a specific cannabinoid agonist (e.g., AM4054) with one lever and the effects of a vehicle injection with the other.
-
Antagonist Testing: After training, the monkeys are pretreated with an antagonist before being administered the training agonist. A blockade of the discriminative stimulus effects is observed when the monkeys no longer selectively press the drug-associated lever.
-
Visualizing the Mechanisms and Workflows
To better understand the interactions and experimental processes, the following diagrams illustrate the cannabinoid signaling pathway and a typical in vivo antagonist validation workflow.
Caption: Cannabinoid Agonist Signaling Pathway at the Synapse.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studies Involving AM-6538
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the selection of appropriate pharmacological tools is paramount. AM-6538, a potent and pseudo-irreversible antagonist of the cannabinoid receptor 1 (CB1), offers a unique profile for probing the intricacies of CB1 signaling. Its long-lasting in vivo effects provide a powerful method for studying the consequences of sustained CB1 blockade. However, the unique characteristics of this compound necessitate carefully designed control experiments to ensure the validity and specificity of research findings. This guide provides a comparative overview of this compound and its alternatives, detailed experimental protocols for essential control experiments, and visualizations to aid in experimental design.
This compound: A Profile
This compound is a structural analog of rimonabant (B1662492), another well-known CB1 antagonist. What sets this compound apart is its high affinity and wash-resistant binding to the CB1 receptor, leading to a prolonged duration of action.[1] This "pseudo-irreversible" antagonism effectively reduces the number of available CB1 receptors for an extended period, making it a valuable tool for studying the efficacy of cannabinoid agonists and the physiological roles of the CB1 receptor.[1]
Comparison with Alternative CB1 Receptor Antagonists
The selection of a CB1 antagonist should be guided by the specific experimental goals. While this compound offers long-lasting effects, other antagonists provide different profiles that may be more suitable for certain studies.
| Compound | Target(s) | Key Characteristics | Reported Off-Target Effects |
| This compound | CB1 Receptor Antagonist | High affinity, pseudo-irreversible, long duration of action in vivo.[1] | Not extensively documented in publicly available literature. |
| Rimonabant (SR141716A) | CB1 Receptor Inverse Agonist | Well-characterized, shorter duration of action compared to this compound.[1] | Psychiatric side effects (anxiety, depression) in humans, potential off-target effects on other receptors at higher concentrations. |
| AM251 | CB1 Receptor Inverse Agonist | Structurally similar to rimonabant, widely used in preclinical research. | Can act as an agonist at GPR55. |
| AM4112 | CB1 Receptor Antagonist | Slowly dissociating antagonist. | Limited public data on off-target effects. |
| AM6542 | CB1 Receptor Antagonist | Slowly dissociating antagonist. | Limited public data on off-target effects. |
Table 1: Comparison of this compound with Alternative CB1 Receptor Antagonists. This table summarizes the key features of this compound and commonly used alternative CB1 receptor antagonists.
Quantitative Performance Data
The following table provides a summary of the binding affinities (Ki) of this compound and its alternatives for the CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity index (CB2 Ki / CB1 Ki) indicates the preference of the compound for the CB1 receptor over the CB2 receptor.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| This compound | ~0.68 | ~530 | ~779 |
| Rimonabant (SR141716A) | ~1.8 - 7.8 | ~430 - 1900 | ~55 - 264 |
| AM251 | ~7.5 | >2000 | >267 |
Table 2: Binding Affinity and Selectivity of this compound and Alternatives. This table presents the binding affinities (Ki) of the antagonists for cannabinoid receptors CB1 and CB2, and their calculated selectivity for CB1.
Experimental Protocols for Key Control Experiments
The following are detailed methodologies for essential control experiments when using this compound.
Vehicle Control
Objective: To control for the effects of the solvent used to dissolve this compound.
Protocol:
-
Prepare the vehicle solution using the exact same components and ratios as used for the this compound solution (e.g., a mixture of ethanol, Emulphor, and saline).
-
Administer the vehicle to a control group of animals using the same volume, route, and frequency as the this compound treatment group.
-
Conduct all behavioral and physiological measurements in the vehicle-treated group in parallel with the this compound-treated group.
Negative Control: Use of a Structurally Similar but Inactive Compound
Objective: To ensure that the observed effects are due to the specific interaction of this compound with the CB1 receptor and not due to non-specific effects of the chemical scaffold.
Protocol:
-
Synthesize or obtain a close structural analog of this compound that has been shown to have no or very low affinity for the CB1 receptor.
-
Administer this inactive compound to a control group at the same concentration and in the same manner as this compound.
-
Compare the outcomes in this group to both the vehicle control and the this compound-treated groups.
Positive Control: Comparison with a Reversible Antagonist
Objective: To differentiate the effects of pseudo-irreversible antagonism by this compound from those of reversible antagonism.
Protocol:
-
Select a well-characterized reversible CB1 antagonist, such as rimonabant or AM251.
-
Administer the reversible antagonist to a separate group of animals.
-
Compare the onset, duration, and magnitude of the effects of this compound with those of the reversible antagonist. This is particularly important for in vivo studies to highlight the long-lasting nature of this compound's effects.
Specificity Control: CB1 Receptor Knockout (KO) Models
Objective: To definitively attribute the effects of this compound to its action on the CB1 receptor.
Protocol:
-
Utilize a genetically confirmed CB1 receptor knockout mouse or rat line and a wild-type littermate control group.
-
Administer this compound to both the KO and wild-type animals.
-
The effects of this compound observed in the wild-type animals should be absent in the KO animals. Any residual effects in the KO animals would suggest off-target mechanisms.
Washout Experiment (for in vitro studies)
Objective: To confirm the pseudo-irreversible binding of this compound to the CB1 receptor in cell culture.
Protocol:
-
Treat cells expressing CB1 receptors with this compound for a specified period (e.g., 1 hour).
-
In a parallel set of wells, treat cells with a reversible antagonist (e.g., rimonabant).
-
After the incubation period, wash the cells extensively with fresh, drug-free media to remove any unbound antagonist.
-
Challenge the cells with a CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2) and measure the downstream signaling response (e.g., cAMP accumulation or GTPγS binding).
-
Cells pre-treated with this compound should show a persistent blockade of the agonist response even after washout, whereas the effect of the reversible antagonist should be significantly diminished or absent.
Visualizing Key Concepts
To further clarify the experimental design and underlying mechanisms, the following diagrams are provided.
Caption: Simplified signaling pathway of the CB1 receptor.
Caption: General experimental workflow for studies involving this compound.
Caption: Decision tree for selecting appropriate control experiments.
References
AM-6538: A Deep Dive into its High Specificity for the CB1 Receptor
For researchers, scientists, and drug development professionals, the quest for highly selective receptor antagonists is paramount. AM-6538 has emerged as a potent and selective antagonist for the Cannabinoid Receptor 1 (CB1), a key target in various physiological processes. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols, to assess its specificity for the CB1 receptor.
This compound is a powerful antagonist of the CB1 receptor, exhibiting a high binding affinity with a reported Ki value of 5.1 nM.[1] Its unique characteristic lies in its pseudo-irreversible binding, leading to a prolonged duration of action in vivo compared to other well-known CB1 antagonists like rimonabant (B1662492) (SR141716A).[2][3] This long-lasting effect makes this compound a valuable tool for studying the physiological roles of the CB1 receptor.
Comparative Binding Affinity and Functional Potency
To objectively evaluate the specificity of this compound, a comparison of its binding affinity (Ki) and functional potency (IC50) with other CB1 receptor antagonists is essential. The following table summarizes key quantitative data from various studies.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) | CB1 Functional Assay (IC50, nM) |
| This compound | 5.1 [1] | Not Reported | Not Reported | Not Reported |
| Rimonabant (SR141716A) | 1.8 - 7.49 | 433 - 1100 | ~58 - 147 | ~10-30 (cAMP) |
| Taranabant | 0.13 | >10,000 | >76,923 | 0.4 (cAMP) |
Note: Data for Rimonabant and Taranabant are compiled from various sources for comparative purposes. The functional assay IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's specificity.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity of a compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound (this compound or other antagonists).
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 90 minutes at 30°C) to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
Forskolin-Stimulated cAMP Accumulation Assay for Functional Antagonism
This assay assesses the functional antagonism of a compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
CB1 Receptor Signaling Pathway
Protocol:
-
Cell Culture: CHO cells stably expressing the human CB1 receptor (CHO-hCB1) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specific duration.
-
Stimulation: The cells are then stimulated with a CB1 agonist (e.g., CP55,940) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.[5][6]
In Vivo Effects and Duration of Action
A key differentiator for this compound is its prolonged in vivo activity. Studies in mice have shown that a single administration of this compound can block the effects of CB1 agonists for up to 7 days.[2][3] This is in stark contrast to rimonabant, whose antagonistic effects are significantly diminished within 24 hours.[2][3] This sustained action is attributed to its pseudo-irreversible binding to the CB1 receptor.
Experimental Workflow for In Vivo Antagonism Study
Off-Target Profile
While comprehensive off-target screening data for this compound is not extensively published, its chemical structure, derived from the selective CB1 antagonist rimonabant, suggests a favorable profile with minimal interaction with other receptors at therapeutic concentrations. However, as with any pharmacological tool, researchers should consider conducting their own off-target assessments depending on the specific application.
Conclusion
This compound stands out as a highly potent and specific antagonist of the CB1 receptor. Its high binding affinity and, most notably, its pseudo-irreversible binding kinetics, result in a long-lasting in vivo blockade of CB1 receptor function. This makes it an invaluable tool for researchers investigating the chronic effects of CB1 receptor signaling. While further studies are required to fully elucidate its selectivity profile against the CB2 receptor and other potential off-targets, the existing data strongly supports its utility as a specific and powerful probe for the CB1 receptor system. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to independently verify and expand upon these findings in their own experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marshall.edu [marshall.edu]
Replicating Published Findings with AM-6538: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-6538, a high-affinity, pseudo-irreversible antagonist of the cannabinoid CB1 receptor, with other alternatives. It is designed to assist researchers in replicating and expanding upon published findings by offering detailed experimental protocols, comparative data, and a clear understanding of the underlying signaling pathways.
Executive Summary
This compound distinguishes itself from other CB1 receptor antagonists, most notably the inverse agonist rimonabant (B1662492) (SR141716A), through its remarkably long duration of action in vivo.[1][2][3][4] This prolonged activity is attributed to its tight-binding and wash-resistant nature at the CB1 receptor.[1] Experimental data consistently demonstrates that the antagonistic effects of a single dose of this compound can persist for up to 7 days in animal models, a significantly longer period than that observed with rimonabant, whose effects typically diminish within 24-48 hours.[1][2][3][4] This characteristic makes this compound a valuable tool for studies requiring sustained CB1 receptor blockade.
Comparative In Vivo Efficacy: this compound vs. Rimonabant
The primary in vivo model used to characterize the antagonist properties of this compound is the warm-water tail-withdrawal assay in mice, a measure of antinociception.[1][2] In these studies, the ability of this compound to block the effects of various CB1 receptor agonists is compared to that of rimonabant.
Table 1: Antagonism of CB1 Agonist-Induced Antinociception in Mice [1]
| Antagonist | Agonist | Antagonist Dose (mg/kg) | Agonist ED₅₀ (mg/kg) | Fold Shift in ED₅₀ | Notes |
| This compound | AM4054 | Vehicle | 0.38 | - | |
| 0.3 | 1.4 | 3.7 | Rightward shift in dose-response curve. | ||
| 3.0 | >10 | >26 | Flattening of the dose-response curve, indicating insurmountable antagonism. | ||
| 10.0 | >10 | >26 | |||
| WIN 55,212 | Vehicle | 2.8 | - | ||
| 0.3 | 4.0 | 1.4 | |||
| 3.0 | >100 | >35.7 | 71% of maximum possible effect at 100 mg/kg. | ||
| THC | Vehicle | 18.2 | - | ||
| 0.3 | Not Determined | - | Flattening of the dose-response curve. | ||
| 3.0 | Not Determined | - | |||
| 10.0 | Not Determined | - | |||
| Rimonabant | AM4054 | Vehicle | 0.38 | - | |
| 1.0 | 1.1 | 2.9 | Parallel rightward shift in dose-response curve. | ||
| 3.0 | 3.2 | 8.4 | |||
| 10.0 | 10.0 | 26.3 | Baseline effects nearly recovered within 24 hours.[1][2] |
Table 2: Duration of Antagonistic Effects In Vivo [3][4]
| Antagonist | Dose (mg/kg) | Agonist | Time Post-Antagonist | Observation |
| This compound | 3 | CP55,940 | 1 hour | Blockade of agonist effects. |
| 2 days | Blockade of agonist effects. | |||
| 5 days | Blockade of agonist effects. | |||
| 7 days | Agonist effects restored. | |||
| Rimonabant (SR141716A) | 3 | CP55,940 | 1 hour | Blockade of agonist effects. |
| 2 days | Agonist effects restored. |
Signaling Pathways and In Vitro Assays
This compound acts as a competitive antagonist at the CB1 receptor, blocking the downstream signaling initiated by agonists. The primary signaling pathway affected is the Gαi/o-protein coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Another important pathway involves the recruitment of β-arrestin.
Figure 1. Simplified signaling pathway of the CB1 receptor, illustrating the antagonistic action of this compound.
Experimental Protocols
1. Warm-Water Tail-Withdrawal Assay (In Vivo Antinociception) [1]
-
Subjects: Male CD-1 mice.
-
Procedure:
-
Habituate mice to handling and the testing procedure.
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 1 hour), immerse the distal third of the mouse's tail in a warm water bath (e.g., 52°C).
-
Record the latency to tail withdrawal. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Administer a CB1 agonist (e.g., AM4054, THC, WIN 55,212) cumulatively in increasing doses.
-
Measure tail-withdrawal latency after each agonist dose to generate a dose-response curve.
-
-
Data Analysis: Calculate the ED₅₀ (the dose of agonist that produces 50% of the maximum possible effect) in the presence and absence of the antagonist.
2. cAMP Accumulation Assay (In Vitro) [5][6]
-
Cells: HEK-293 or CHO cells stably expressing the human CB1 receptor.
-
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate cells with the antagonist (this compound or other comparators) for a specified time.
-
Stimulate the cells with a CB1 agonist in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation).
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Generate dose-response curves for the agonist in the presence of different concentrations of the antagonist to determine the IC₅₀ and the nature of the antagonism.
3. β-Arrestin Recruitment Assay (In Vitro) [7][8][9]
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated CB1 receptor, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).
-
Procedure:
-
Use cells co-expressing the CB1 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.
-
Plate the cells and treat with the test compounds (agonists, antagonists).
-
If testing an antagonist, pre-incubate with the antagonist before adding a reference agonist.
-
Add the detection reagents containing the enzyme substrate.
-
Measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Quantify the potency (EC₅₀) and efficacy (Emax) of agonists and the potency (IC₅₀) of antagonists.
Figure 2. General experimental workflows for in vivo and in vitro characterization of this compound.
Alternative CB1 Receptor Antagonists
While rimonabant is the most frequently cited comparator, other CB1 receptor antagonists with different properties have been developed. A key distinction is between inverse agonists and neutral antagonists .
-
Inverse Agonists (e.g., Rimonabant): These compounds not only block the effects of agonists but also reduce the basal, constitutive activity of the receptor. This property has been linked to adverse effects such as nausea and mood disturbances observed in clinical trials with rimonabant.[10][11][12]
-
Neutral Antagonists (e.g., AM4113): These antagonists block agonist-induced activity without affecting the receptor's basal signaling.[10] Preclinical studies suggest that neutral antagonists may offer a better safety profile while retaining therapeutic efficacy in areas like substance use disorders.[10][12][13]
Table 3: Comparison of Different Classes of CB1 Receptor Antagonists
| Feature | This compound (Pseudo-irreversible) | Rimonabant (Inverse Agonist) | AM4113 (Neutral Antagonist) |
| Mechanism | Tight-binding, long-acting antagonist | Blocks agonist binding and reduces basal activity | Blocks agonist binding with no effect on basal activity |
| Duration of Action | Very long (up to 7 days)[1][3] | Short to moderate (effects diminish <48h)[3][4] | Not as extensively studied for duration as this compound |
| Key Advantage | Sustained receptor blockade from a single dose | Well-characterized, historical benchmark | Potentially improved side-effect profile (less nausea)[10][11] |
| Potential Application | Long-term pharmacological studies, tool for studying receptor turnover | Comparative studies, historical reference | Therapeutic development for metabolic and substance use disorders |
Conclusion
This compound is a potent and exceptionally long-acting CB1 receptor antagonist. Its pseudo-irreversible nature provides a distinct advantage for in vivo studies requiring sustained target engagement. When replicating or designing new experiments, researchers should consider the key differences between this compound and other antagonists like the inverse agonist rimonabant or neutral antagonists. The provided experimental protocols and comparative data serve as a foundation for robust and reproducible research in the field of cannabinoid pharmacology.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
AM-6538's Grip on the CB1 Receptor: A Comparative Guide to Downstream Signaling
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of AM-6538's effects on cannabinoid receptor 1 (CB1) downstream signaling pathways against other notable CB1 modulators. Through a synthesis of experimental data, this document aims to elucidate the nuanced pharmacological profile of this compound and its standing among alternative compounds.
This compound is a potent, high-affinity, and pseudo-irreversible antagonist of the CB1 receptor.[1][2][3] Its tight binding has been instrumental in the structural elucidation of the CB1 receptor.[1][3] Understanding its impact on the intricate network of downstream signaling pathways is crucial for its application in research and potential therapeutic development. This guide presents a comparative analysis of this compound's effects alongside the well-characterized antagonist/inverse agonist SR141716A (Rimonabant) and the canonical agonists WIN55,212-2 and CP55,940.
G Protein-Mediated Signaling: The cAMP Pathway
The CB1 receptor primarily couples to the inhibitory G protein, Gi/o, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] Antagonists of the CB1 receptor are expected to block the agonist-induced inhibition of cAMP production.
Comparative Antagonist Potency in cAMP Inhibition
Experimental data from in vitro cAMP assays demonstrate the ability of this compound and SR141716A to counteract the effects of the CB1 agonist CP55,940. The potency of these antagonists is typically quantified by their pA2 or IC50 values.
| Compound | Agonist Challenged | Assay Type | Cell Line | pA2 / IC50 | Reference |
| This compound | CP55,940 | cAMP Inhibition | CHO-hCB1 | pA2: 9.7 ± 0.2 | [6] |
| SR141716A | CP55,940 | cAMP Inhibition | CHO-hCB1 | pA2: 8.3 ± 0.1 | [6] |
Table 1: Comparative antagonist potency of this compound and SR141716A in inhibiting agonist-induced suppression of cAMP.
The data clearly indicates that this compound is significantly more potent than SR141716A in antagonizing the agonist-mediated inhibition of cAMP.
Experimental Protocol: cAMP Inhibition Assay
The following protocol is a standard method for assessing the effect of CB1 receptor modulators on cAMP levels.
Objective: To measure the ability of a test compound to inhibit or reverse agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-hCB1).
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound, SR141716A).
-
CB1 receptor agonist (e.g., CP55,940).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Cell Culture: Culture CHO-hCB1 cells in appropriate medium until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound or SR141716A) for a specified period.
-
Agonist Stimulation: Add a fixed concentration of the CB1 agonist (e.g., CP55,940) in the presence of forskolin to all wells, except for the negative control.
-
Incubation: Incubate the plate at 37°C for a defined time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 or pA2 values for the antagonist by plotting the concentration-response curves.
β-Arrestin Recruitment: A G Protein-Independent Pathway
Upon activation, the CB1 receptor can also recruit β-arrestin proteins, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.
Comparative Antagonist Efficacy in β-Arrestin2 Recruitment
This compound and SR141716A have been evaluated for their ability to block agonist-induced β-arrestin2 recruitment.
| Compound | Agonist Challenged | Assay Type | Cell Line | pA2 / IC50 | Reference |
| This compound | CP55,940 | β-arrestin2 Recruitment | U2OS-hCB1 | pA2: 9.3 ± 0.1 | [6] |
| SR141716A | CP55,940 | β-arrestin2 Recruitment | U2OS-hCB1 | pA2: 8.1 ± 0.1 | [6] |
Table 2: Comparative antagonist potency of this compound and SR141716A in inhibiting agonist-induced β-arrestin2 recruitment.
Similar to its effect on the cAMP pathway, this compound is a more potent antagonist of β-arrestin2 recruitment than SR141716A.
Experimental Protocol: β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a common method to quantify this interaction.
Objective: To measure the ability of a test compound to modulate agonist-induced recruitment of β-arrestin to the CB1 receptor.
Materials:
-
U2OS cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX).
-
Cell culture medium and supplements.
-
Test compounds.
-
CB1 receptor agonist.
-
PathHunter® detection reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the antagonist to the cells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of the CB1 agonist to induce β-arrestin recruitment.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the pA2 or IC50 values from the concentration-response curves.
Broader Signaling Profile: MAPK/ERK and Ion Channel Modulation
While direct comparative data for this compound on other downstream pathways is limited, the broader effects of CB1 receptor modulation by other compounds provide a valuable context.
-
MAPK/ERK Pathway: CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. As a potent antagonist, this compound would be expected to block agonist-induced activation of the MAPK/ERK pathway.
-
Ion Channel Modulation: CB1 receptor activation is known to modulate various ion channels, including the inhibition of voltage-gated calcium channels (N-type, P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These effects are primarily mediated by the βγ subunits of the Gi/o protein. Consequently, this compound would be predicted to prevent these agonist-induced changes in ion channel activity. For instance, the agonist WIN55,212-2 has been shown to inhibit high-voltage-activated calcium channel currents, an effect that is blocked by SR141716A.
Summary and Conclusion
This compound distinguishes itself as a highly potent and pseudo-irreversible antagonist of the CB1 receptor. The available quantitative data robustly demonstrates its superior potency over SR141716A in blocking both G protein-mediated cAMP inhibition and β-arrestin2 recruitment. While direct comparative studies on other downstream pathways are yet to be extensively reported, its strong antagonistic profile suggests it would effectively block agonist-induced signaling through pathways such as MAPK/ERK and ion channel modulation.
The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies. The unique, long-lasting antagonistic properties of this compound make it an invaluable tool for dissecting the complex signaling of the CB1 receptor and for the development of novel therapeutics targeting the endocannabinoid system. Further research directly comparing this compound with a wider array of CB1 modulators across multiple signaling outputs will be crucial for a complete understanding of its pharmacological profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 3. Signal transduction of cannabinoid CB1 receptors in a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice [frontiersin.org]
- 6. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier of Discovery: Proper Disposal Procedures for AM-6538
As researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of the cannabinoid receptor antagonist, AM-6538, ensuring the safety of your personnel and the environment.
Core Principles of Chemical Disposal
While specific regulations may vary, the foundational principles of chemical disposal remain constant. All chemical waste, including this compound and any materials it has contacted, must be managed in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅Cl₂N₅O₄ | N/A |
| Molecular Weight | 542.42 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Step-by-Step Disposal Protocol for this compound
The following is a generalized procedure for the disposal of this compound. Note: This protocol is a guideline and must be adapted to comply with your institution's specific requirements.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines. Incompatible chemicals must be kept separate to prevent dangerous reactions.
2. Waste Collection and Containment:
-
Containers: Use only approved, chemically compatible, and properly labeled hazardous waste containers provided by your EH&S department. Ensure containers are in good condition and have secure, leak-proof lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy. Do not use abbreviations.
-
Accumulation: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
4. Decontamination:
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. The initial rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but confirm this with your local regulations.
-
Work Surfaces: Decontaminate work surfaces with an appropriate solvent and cleaning agent. All materials used for decontamination (e.g., wipes) must be disposed of as hazardous waste.
5. Final Disposal:
-
EH&S Pickup: Contact your institution's EH&S department to schedule a pickup of the full and properly labeled waste containers. Do not dispose of this compound down the drain or in the regular trash.
-
Documentation: Maintain accurate records of all disposed chemical waste as required by your institution and regulatory agencies.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safe and compliant research environment, reinforcing the trust placed in your institution as a leader in scientific integrity and responsibility.
Essential Safety and Logistical Information for Handling AM-6538
Disclaimer: A specific Safety Data Sheet (SDS) for AM-6538 is not publicly available. This guide is based on best practices for handling potent, non-hazardous research chemicals and should be used to supplement a thorough risk assessment conducted by qualified personnel. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling this compound. This product is for research use only and is not intended for human or veterinary use.
This compound is a potent and selective cannabinoid receptor CB1 antagonist.[1] As with any novel research chemical, it should be handled with care, assuming high potency and unknown long-term health effects. The following procedural guidance is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of PPE depends on the specific procedure and the quantity of this compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles | High risk of aerosolization and inhalation of fine powders. Full respiratory and eye protection is crucial. Double-gloving provides an additional barrier against skin contact.[2][3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[2][4] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
General PPE Guidelines:
-
Always inspect PPE for damage before use.
-
Remove and dispose of contaminated PPE in a designated hazardous waste container.[2]
-
Wash hands thoroughly after removing gloves and before leaving the laboratory.[5]
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.
1. Preparation and Risk Assessment:
-
Before any new procedure, conduct a thorough risk assessment.[6][7]
-
Review all available literature on this compound and similar cannabinoid antagonists.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
Whenever possible, work with the smallest quantity of the compound necessary for the experiment.
2. Handling Procedures:
-
Weighing: Always weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvents slowly to avoid splashing.
-
General Handling: Avoid skin and eye contact at all times.[5] Do not eat, drink, or apply cosmetics in the laboratory.[5]
3. Disposal Plan:
-
All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty containers, must be treated as hazardous waste.
-
Segregate waste streams to avoid incompatible chemical reactions.[8][9]
-
Collect all contaminated materials in designated, sealed, and clearly labeled hazardous waste containers.[1][8] The label should include "Hazardous Waste," the full chemical name, and the date.[8]
-
Store waste containers in a secure, designated area until they can be collected by a certified hazardous waste disposal service.[2]
-
Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[1][10]
Diagram of the Safe Handling Workflow for this compound
Caption: General workflow for the safe handling of this compound.
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not available, the following table summarizes general recommendations for laboratory safety.
| Parameter | Guideline | Source |
| Permissible Exposure Limit (PEL) | Not established. Assume a low PEL and handle with high containment. | General practice for new chemical entities |
| LD50/LC50 | Not determined. Treat as highly potent. | General practice for new chemical entities |
| Storage Temperature | 0-4°C (short-term), -20°C (long-term) | Supplier Information |
| Chemical Formula | C₂₆H₂₅Cl₂N₅O₄ | Supplier Information |
| Molecular Weight | 542.42 g/mol | Supplier Information |
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in a laboratory setting. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. benchchem.com [benchchem.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. intersolia.com [intersolia.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
